Product packaging for Brexpiprazole-d8(Cat. No.:CAS No. 1427049-19-1)

Brexpiprazole-d8

Cat. No.: B1472543
CAS No.: 1427049-19-1
M. Wt: 441.6 g/mol
InChI Key: ZKIAIYBUSXZPLP-DHNBGMNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brexpiprazole is a N-arylpiperazine.
Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist called serotonin-dopamine activity modulator (SDAM). It has a high affinity for serotonin, dopamine and alpha (α)-adrenergic receptors. Although it is structurally similar to [aripiprazole], brexpiprazole has different binding affinities for dopamine and serotonin receptors. Compared to aripiprazole, brexpiprazole has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor. It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors. Brexpiprazole was first approved by the FDA on July 10, 2015. Currently approved for the treatment of depression, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease, brexpiprazole has also been investigated in other psychiatric disorders, such as post-traumatic stress disorder.
Brexpiprazole is an Atypical Antipsychotic.
Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and major depressive disorders. Brexpiprazole has been associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N3O2S B1472543 Brexpiprazole-d8 CAS No. 1427049-19-1

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIAIYBUSXZPLP-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity of Brexpiprazole-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. Commercially available this compound exhibits a range of isotopic purities, as detailed in the table below. It is imperative for researchers to consult the certificate of analysis provided by the supplier for batch-specific data.

Supplier/SourceIsotopic Purity SpecificationChemical Purity (HPLC)Reference
Cayman Chemical≥99% deuterated forms (d1-d8)-[1]
Sussex Research Laboratories Inc.>95% Isotopic Enrichment>95%[2]
LGC Standards->95%[3]
CleanchemNot Specified>90%[4]
Simson Pharma LimitedCertificate of Analysis Accompanied-[5]
AA BLOCKS, INC.-96%[6]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds such as this compound is typically accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the differentiation and quantification of isotopologues.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for assessing isotopic purity by separating the deuterated compound from its non-deuterated counterparts and other impurities, followed by mass analysis.[7][8] A general protocol is outlined below.

Objective: To determine the isotopic distribution and purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap).

Materials:

  • This compound sample.

  • Appropriate high-purity solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate).

  • HPLC/UHPLC column suitable for the separation of Brexpiprazole.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in methanol).

  • Chromatographic Separation:

    • Inject the sample onto the LC system.

    • Employ a gradient elution method to achieve good separation of Brexpiprazole from any potential impurities.

    • The mobile phase composition and gradient will depend on the column chemistry but typically involves a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Analysis:

    • Ionize the eluent from the LC column using an appropriate ionization source, such as electrospray ionization (ESI).

    • Acquire full scan mass spectra in the mass range that includes the molecular ions of Brexpiprazole and its deuterated isotopologues.

    • The high resolution of the mass spectrometer is crucial to distinguish between the different isotopologues (d0 to d8).

  • Data Analysis:

    • Extract the ion chromatograms for each of the expected isotopologues of Brexpiprazole (M, M+1, M+2, ... M+8).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the desired deuterated species (d8) as a percentage of the sum of the peak areas of all isotopologues. Corrections for the natural isotopic abundance of carbon-13 and other elements should be applied for accurate quantification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of deuterium incorporation.

Objective: To confirm the sites of deuteration and assess the isotopic purity of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6).

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated NMR solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton (¹H) NMR spectrum.

    • The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium will confirm the sites of deuteration.

    • Integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule can provide a quantitative measure of isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium (²H) NMR spectrum.

    • This spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of deuteration at specific positions.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with that of an authentic, non-deuterated Brexpiprazole standard.

    • Calculate the percentage of deuteration at each site by comparing the integral of the residual proton signal in the deuterated sample to the corresponding signal in the non-deuterated standard.

Visualizations

Brexpiprazole Signaling Pathway

Brexpiprazole's therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][11][12]

Brexpiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Agonist Serotonin Serotonin HT1A_receptor 5-HT1A Receptor Serotonin->HT1A_receptor Agonist HT2A_receptor 5-HT2A Receptor Serotonin->HT2A_receptor Agonist D2_effect Modulation of Dopaminergic Activity D2_receptor->D2_effect HT1A_effect Anxiolytic & Antidepressant Effects HT1A_receptor->HT1A_effect HT2A_effect Antipsychotic & Improved Negative Symptoms HT2A_receptor->HT2A_effect Brexpiprazole Brexpiprazole Brexpiprazole->D2_receptor Partial Agonist Brexpiprazole->HT1A_receptor Partial Agonist Brexpiprazole->HT2A_receptor Antagonist

Caption: Brexpiprazole's mechanism of action at key neurotransmitter receptors.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-MS and NMR.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Analysis Dissolution->NMR LCMS_Data Mass Spectra Isotopologue Integration LCMS->LCMS_Data NMR_Data 1H and 2H Spectra Signal Integration NMR->NMR_Data Purity_Calc Isotopic Purity Calculation LCMS_Data->Purity_Calc NMR_Data->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Final Report

Caption: A generalized workflow for determining the isotopic purity of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Brexpiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. This stable isotope-labeled compound serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise pharmacokinetic and metabolic studies of Brexpiprazole.[1][2]

Introduction to Brexpiprazole and its Deuterated Analog

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[3][4] Its pharmacological profile is characterized by partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors. This modulation of key neurotransmitter systems is believed to be the basis of its therapeutic effects.

This compound is a chemically identical molecule to Brexpiprazole, with the exception that eight hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the parent drug by mass spectrometry, without altering its chemical properties. This makes it an ideal internal standard for bioanalytical methods, as it behaves identically to the analyte during sample extraction, chromatography, and ionization, thus correcting for any variations in these processes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated intermediate, which is then coupled with the other key fragment of the molecule. The most plausible synthetic route, based on available literature for the synthesis of Brexpiprazole and deuterated analogs, involves the deuteration of the butoxy side chain.[5][6]

The overall synthetic scheme can be visualized as the coupling of two key intermediates: 1-(benzo[b]thiophen-4-yl)piperazine and 7-(4-halobutoxy-d8)-2(1H)-quinolinone .

Synthesis Workflow

G cluster_0 Synthesis of Deuterated Intermediate cluster_1 Synthesis of Second Intermediate cluster_2 Final Coupling and Purification THF_d8 Tetrahydrofuran-d8 Dibromobutane_d8 1,4-Dibromobutane-d8 THF_d8->Dibromobutane_d8 HBr (from NaBr + H2SO4) NaBr Sodium Bromide NaBr->Dibromobutane_d8 H2SO4 Sulfuric Acid H2SO4->Dibromobutane_d8 Side_chain 7-(4-bromobutoxy-d8)-2(1H)-quinolinone Dibromobutane_d8->Side_chain Quinolinone 7-Hydroxyquinolin-2(1H)-one Quinolinone->Side_chain Base Base (e.g., K2CO3) Base->Side_chain Solvent1 Solvent (e.g., DMF) Solvent1->Side_chain Brexpiprazole_d8 This compound Side_chain->Brexpiprazole_d8 Coupling Benzothiophene 4-Chlorobenzo[b]thiophene Intermediate2 1-(benzo[b]thiophen-4-yl)piperazine Benzothiophene->Intermediate2 Piperazine Piperazine Piperazine->Intermediate2 Base2 Base Base2->Intermediate2 Solvent2 Solvent Solvent2->Intermediate2 Intermediate2->Brexpiprazole_d8 Purification Purification (e.g., Recrystallization) Brexpiprazole_d8->Purification Base3 Base (e.g., K2CO3) Base3->Brexpiprazole_d8 Solvent3 Solvent (e.g., DMF) Solvent3->Brexpiprazole_d8 Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dibromobutane-d8

This protocol is adapted from the synthesis of 1,4-dibromobutane using tetrahydrofuran.[7]

  • Materials: Tetrahydrofuran-d8, sodium bromide, concentrated sulfuric acid, water, 10% sodium bicarbonate solution, anhydrous calcium chloride.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, add tetrahydrofuran-d8, sodium bromide, and water.

    • Under stirring, slowly add concentrated sulfuric acid while maintaining the temperature below 50°C.

    • Heat the reaction mixture to 95-100°C for 2.5-3 hours.

    • The product, 1,4-dibromobutane-d8, is isolated by steam distillation.

    • The distilled product is washed with 10% sodium bicarbonate solution and water until neutral.

    • Dry the product over anhydrous calcium chloride and purify by distillation.

Step 2: Synthesis of 7-(4-bromobutoxy-d8)-2(1H)-quinolinone

This protocol is based on the alkylation of 7-hydroxyquinolin-2(1H)-one.

  • Materials: 7-Hydroxyquinolin-2(1H)-one, 1,4-dibromobutane-d8, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 7-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate and 1,4-dibromobutane-d8.

    • Heat the mixture with stirring for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 3: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine

This intermediate is synthesized by the reaction of 4-chlorobenzo[b]thiophene with piperazine.

  • Materials: 4-Chlorobenzo[b]thiophene, piperazine, a suitable base (e.g., sodium tert-butoxide), and a solvent (e.g., toluene).

  • Procedure:

    • Combine 4-chlorobenzo[b]thiophene, piperazine, and the base in the solvent.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and perform a work-up procedure involving extraction and washing.

    • The product can be isolated and purified by column chromatography or recrystallization.

Step 4: Synthesis of this compound

This final step involves the coupling of the two key intermediates.

  • Materials: 7-(4-bromobutoxy-d8)-2(1H)-quinolinone, 1-(benzo[b]thiophen-4-yl)piperazine, potassium carbonate, DMF.

  • Procedure:

    • Combine 7-(4-bromobutoxy-d8)-2(1H)-quinolinone, 1-(benzo[b]thiophen-4-yl)piperazine, and potassium carbonate in DMF.

    • Heat the reaction mixture with stirring for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and add water to precipitate the crude this compound.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Quantitative Data for Synthesis
ParameterExpected Value
Yield of 1,4-Dibromobutane-d8 ~85-90%
Yield of 7-(4-bromobutoxy-d8)-2(1H)-quinolinone ~70-80%
Yield of 1-(benzo[b]thiophen-4-yl)piperazine ~80-90%
Overall Yield of this compound ~50-60%
Purity (by HPLC) >98%

Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and scale.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

G cluster_0 Structural Confirmation cluster_1 Purity and Isotopic Enrichment Start Synthesized this compound NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR_analysis ¹H NMR: Confirm absence of signals in deuterated positions ²H NMR: Confirm presence of deuterium ¹³C NMR: Confirm carbon skeleton NMR->NMR_analysis MS_analysis Confirm Molecular Ion Peak (M+H)+ Analyze Fragmentation Pattern MS->MS_analysis Final Characterized this compound NMR_analysis->Final MS_analysis->Final HPLC_analysis Determine Chemical Purity (%) HPLC->HPLC_analysis LCMS_analysis Determine Isotopic Purity (%D) LCMS->LCMS_analysis HPLC_analysis->Final LCMS_analysis->Final

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols and Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the location of the deuterium atoms.

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of Brexpiprazole, but with the absence of signals corresponding to the protons on the butoxy chain.

  • ²H NMR: The ²H NMR spectrum should show signals corresponding to the deuterium atoms on the butoxy chain.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~11.6s-NH (quinolinone)
~7.8-7.9mAromatic protons
~7.2-7.4mAromatic protons
~6.8-7.0mAromatic protons
~4.1t-OCH₂-
~3.1br sPiperazine protons
~2.8br sPiperazine protons
~2.5t-NCH₂-

Note: The signals for the four methylene groups of the butoxy chain (typically between 1.7-1.9 ppm and around 4.1 ppm for the -OCH2-) will be absent or significantly reduced in intensity.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

  • Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Expected Results: The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of this compound (C₂₅H₁₉D₈N₃O₂S). The isotopic distribution of this peak will indicate the level of deuterium incorporation.

Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₂₅H₁₉D₈N₃O₂S
Monoisotopic Mass 441.2326
[M+H]⁺ (observed) ~442.240

Fragmentation Pattern: The fragmentation pattern of this compound is expected to be similar to that of the non-deuterated compound, with an 8-mass unit shift in the fragments containing the deuterated butoxy chain.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of approximately 215 nm or 254 nm.

  • Expected Results: A single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.

Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 215 nm
Expected Retention Time ~8-12 minutes

Mechanism of Action: Signaling Pathway

Brexpiprazole's therapeutic effects are attributed to its unique interaction with serotonin and dopamine receptors. It acts as a partial agonist at 5-HT₁ₐ and D₂ receptors and a potent antagonist at 5-HT₂ₐ receptors.

G cluster_0 Serotonergic System cluster_1 Dopaminergic System Brexpiprazole Brexpiprazole HT1A 5-HT1A Receptor Brexpiprazole->HT1A Partial Agonist HT2A 5-HT2A Receptor Brexpiprazole->HT2A Antagonist D2 D2 Receptor Brexpiprazole->D2 Partial Agonist Antidepressant_Anxiolytic Antidepressant & Anxiolytic Effects HT1A->Antidepressant_Anxiolytic Modulates Serotonin Release Reduced_Negative_Symptoms Reduction of Negative Symptoms (e.g., in Schizophrenia) HT2A->Reduced_Negative_Symptoms Blocks Excessive Serotonin Activity Stabilized_Dopamine_Signaling Amelioration of Psychotic Symptoms D2->Stabilized_Dopamine_Signaling Modulates Dopamine Levels

Caption: Simplified signaling pathway of Brexpiprazole's mechanism of action.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The synthetic route, proceeding through a deuterated butoxy intermediate, is robust and allows for the efficient production of the labeled compound. The analytical methods described provide a framework for the comprehensive characterization of this compound, ensuring its suitability as an internal standard for demanding bioanalytical applications. The provided information on its mechanism of action further contextualizes its importance in pharmaceutical research and development. This guide serves as a valuable resource for scientists and researchers involved in the development and analysis of Brexpiprazole and other related compounds.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Brexpiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Brexpiprazole-d8, an isotopically labeled analog of the atypical antipsychotic Brexpiprazole. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative analysis in various research and clinical settings.

Chemical Properties

This compound is structurally similar to its parent compound, with the key difference being the substitution of eight hydrogen atoms with deuterium on the piperazine and butoxy moieties. This isotopic labeling provides a distinct mass spectrometric signature, crucial for its use in analytical methodologies.[1][2]

PropertyValue
IUPAC Name 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)butoxy)quinolin-2(1H)-one[2]
CAS Number 1427049-21-5[1], 1427049-19-1[3][4]
Molecular Formula C₂₅H₁₉D₈N₃O₂S[1][4]
Molecular Weight 441.6 g/mol [1], 441.62 g/mol [4]
Accurate Mass 441.2326[4]
Purity ≥99% deuterated forms (d₁-d₈)[1], >95% (HPLC)[5]
Isotopic Enrichment >95%[5]
SMILES O=C1C=CC2=C(C=C(OCCCCN3C([2H])([2H])C([2H])([2H])N(C4=C(C=CS5)C5=CC=C4)C([2H])([2H])C3([2H])[2H])C=C2)N1[1]
InChI Key ZKIAIYBUSXZPLP-IGZDHSKUSA-N[3]
Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in experimental settings.

PropertyValue
Appearance Solid[1]
Melting Point 171-173°C[6]
Solubility DMSO: soluble; Chloroform: Slightly[1][6]
Storage Temperature Refrigerator (2-8°C)[3][6], -20°C[5][7]
Stability ≥4 years at -20°C (for the parent compound)[7]
Pharmacological Profile

This compound is intended for use as an internal standard in the quantification of Brexpiprazole and is not intended for human or veterinary use.[1] The pharmacological activity is attributed to the non-deuterated parent compound, Brexpiprazole. Brexpiprazole is a serotonin-dopamine activity modulator.[8][9] It exhibits partial agonist activity at serotonin 5-HT₁ₐ and dopamine D₂ receptors, and antagonist activity at the serotonin 5-HT₂ₐ receptor.[8][9][10] This profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[10][11]

Compared to aripiprazole, brexpiprazole has a lower intrinsic activity at the D₂ receptor, which may lead to a lower incidence of extrapyramidal side effects.[12][13] It also demonstrates a higher affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors.[12]

Mechanism of Action: Signaling Pathway

The therapeutic effects of Brexpiprazole are mediated through its interaction with key neurotransmitter receptors in the central nervous system. The following diagram illustrates its primary mechanism of action.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D₂ Receptor Dopamine->D2_Receptor Agonist Serotonin Serotonin (5-HT) HT1A_Receptor Serotonin 5-HT₁ₐ Receptor Serotonin->HT1A_Receptor Agonist HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Serotonin->HT2A_Receptor Agonist Therapeutic_Effect Therapeutic Effect (e.g., reduced psychosis, improved mood) D2_Receptor->Therapeutic_Effect Modulation HT1A_Receptor->Therapeutic_Effect Modulation HT2A_Receptor->Therapeutic_Effect Modulation Brexpiprazole Brexpiprazole Brexpiprazole->D2_Receptor Partial Agonist Brexpiprazole->HT1A_Receptor Partial Agonist Brexpiprazole->HT2A_Receptor Antagonist

Caption: Brexpiprazole's multimodal action on key dopamine and serotonin receptors.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Brexpiprazole in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Below are representative protocols for the analysis of Brexpiprazole, where this compound would be incorporated.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is suitable for the determination of Brexpiprazole in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: HPLC system with a PDA detector (e.g., Waters 2695 with 2996 PDA detector).[14]

  • Column: Primesil C-18 (250mm x 4.6mm, 5µm) or equivalent.[15][16]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common composition is 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and acetonitrile in a 50:50 v/v ratio.[14] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30°C.[14]

  • Detection Wavelength: 215 nm.[15][16]

  • Injection Volume: 10 µL.[14]

  • Standard Solution Preparation: A standard stock solution of 200 ppm can be prepared by dissolving 20 mg of Brexpiprazole in 100 mL of the mobile phase.[16] Working standards are prepared by further dilution. For quantification, a known concentration of this compound would be added to both calibration standards and unknown samples.

Forced Degradation Studies

To assess the stability of Brexpiprazole and the specificity of the analytical method, forced degradation studies are performed.

  • Acid Degradation: The drug substance is exposed to an acidic solution (e.g., 0.1 M HCl) and heated (e.g., at 80°C for 5 hours). The solution is then neutralized before analysis.[14]

  • Base Degradation: The drug is subjected to a basic solution (e.g., 0.1 M NaOH) under similar heated conditions.

  • Oxidative Degradation: The drug is treated with an oxidizing agent, such as 3% hydrogen peroxide, and heated (e.g., at 60°C for 3 hours).[14]

  • Thermal Degradation: The solid drug is exposed to dry heat.

  • Photolytic Degradation: The drug solution is exposed to UV light.

The resulting samples are then analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Analytical Workflow

The following diagram outlines a typical workflow for the quantification of Brexpiprazole in a biological sample using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample HPLC HPLC Separation Final_Sample->HPLC MS Mass Spectrometry Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Report Calibration->Result

References

The Role of Brexpiprazole-d8 as an Internal Standard: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of brexpiprazole-d8 as an internal standard in the quantitative bioanalysis of brexpiprazole. We will delve into the core principles of using a deuterated internal standard, provide detailed experimental protocols for a typical LC-MS/MS workflow, present quantitative data from validated methods, and visualize the underlying pharmacological signaling pathways of brexpiprazole.

The Core Principle: Why this compound is the Gold Standard

In quantitative mass spectrometry, particularly in complex biological matrices like human plasma, variability can arise from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte, experiencing similar variations during the analytical process. By measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for bioanalytical assays. In this compound, eight hydrogen atoms in the brexpiprazole molecule have been replaced with their heavier, stable isotope, deuterium. This substitution results in a compound that is chemically identical to brexpiprazole but has a higher mass.

The key advantages of using this compound as an internal standard are:

  • Identical Physicochemical Properties: this compound exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as brexpiprazole. This ensures that any variations affecting the analyte will equally affect the internal standard, providing the most accurate correction.

  • Co-elution: The identical chemical structure leads to co-elution with the analyte, meaning both compounds experience the same matrix effects at the same time.

  • Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocol: Quantification of Brexpiprazole in Human Plasma using this compound

This section outlines a typical validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of brexpiprazole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Brexpiprazole reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of this compound working solution to achieve a final concentration of 5 ng/mL.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Time (min)
Column Temperature 40°C
Autosampler Temp. 10°C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Analyte
Brexpiprazole
This compound (IS)
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temperature 500°C

Data Presentation: Bioanalytical Method Validation Summary

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of brexpiprazole in human plasma using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ 0.1≤ 10%± 15%≤ 10%± 15%
Low QC 0.3≤ 8%± 10%≤ 8%± 10%
Mid QC 10≤ 7%± 8%≤ 7%± 8%
High QC 80≤ 6%± 7%≤ 6%± 7%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 85 - 95%85 - 95%0.95 - 1.050.98 - 1.02
High QC 85 - 95%85 - 95%0.95 - 1.050.98 - 1.02

A Matrix Factor of 1 indicates no matrix effect. An IS-Normalized Matrix Factor close to 1 indicates that the internal standard effectively compensates for matrix effects.

Table 4: Stability

Stability ConditionDurationTemperatureResult
Bench-top 8 hoursRoom TemperatureStable
Freeze-Thaw 3 cycles-20°C to Room Temp.Stable
Long-term 30 days-80°CStable
Autosampler 24 hours10°CStable

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying brexpiprazole in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) spike_is Spike with this compound plasma->spike_is add_acn Add Acetonitrile (300 µL) spike_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Caption: Bioanalytical workflow for brexpiprazole quantification.

Brexpiprazole's Mechanism of Action: Signaling Pathways

Brexpiprazole's therapeutic effects are attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. The following diagrams illustrate the downstream signaling cascades initiated by brexpiprazole's interaction with D2 and 5-HT1A receptors.

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular brexpiprazole Brexpiprazole d2r Dopamine D2 Receptor brexpiprazole->d2r Partial Agonist gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases Conversion of ATP to cAMP pka PKA camp->pka Reduces Activation cellular_response Modulation of Neuronal Excitability pka->cellular_response Alters Protein Phosphorylation G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular brexpiprazole Brexpiprazole ht1a Serotonin 5-HT1A Receptor brexpiprazole->ht1a Partial Agonist gi Gi/o Protein ht1a->gi Activates ac Adenylyl Cyclase gi->ac Inhibits girk GIRK Channel gi->girk Activates (via Gβγ) camp cAMP ac->camp Decreases Conversion of ATP to cAMP k_ion K+ Efflux girk->k_ion pka PKA camp->pka Reduces Activation hyperpolarization Neuronal Hyperpolarization k_ion->hyperpolarization

Commercial Suppliers and Technical Applications of Brexpiprazole-d8 for Research: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brexpiprazole-d8 is the deuterated analog of brexpiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. In the realm of pharmaceutical research and development, deuterated standards are indispensable tools for bioanalytical studies. This technical guide provides a comprehensive overview of the commercial availability of this compound, its primary applications in research, detailed experimental protocols for its use, and a summary of its technical specifications. The information is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of brexpiprazole.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of brexpiprazole in biological matrices.[1]

Below is a summary of typical product specifications from various commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

Supplier CategoryTypical Purity/Isotopic EnrichmentCommon FormulationsKey Identifiers
Specialty Chemical Suppliers ≥98% chemical purity, ≥99% isotopic purity (d1-d8)Solid (powder), solution in methanol or acetonitrileCAS: 1427049-21-5, 1427049-19-1
Pharmacopeial and Reference Standard Providers High-purity reference standard gradeSolid, precisely weighed aliquotsAccompanied by a Certificate of Analysis with detailed characterization

Table 1: Representative Technical Specifications for Commercial this compound

ParameterTypical ValueSource
Chemical Formula C₂₅H₁₉D₈N₃O₂SSupplier Data
Molecular Weight ~441.6 g/mol Supplier Data
CAS Number 1427049-21-5 or 1427049-19-1Supplier Data
Storage Temperature 2-8°C or -20°CSupplier Data
Solubility Soluble in DMSO and MethanolSupplier Data

Core Application: Internal Standard in LC-MS/MS Bioanalysis

The most critical role of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of brexpiprazole in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variability during sample preparation and analysis, leading to high accuracy and precision.[1]

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of brexpiprazole in which this compound is utilized.

G cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase dosing Dosing of Brexpiprazole to Subjects sampling Collection of Biological Samples (e.g., Blood) at Timed Intervals dosing->sampling preparation Sample Preparation: - Aliquot Sample - Spike with this compound (IS) - Protein Precipitation/Extraction sampling->preparation analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection preparation->analysis data_processing Data Processing: - Peak Integration - Ratio of Analyte/IS Area analysis->data_processing quantification Quantification: - Calibration Curve Generation - Concentration Calculation data_processing->quantification pk_analysis Pharmacokinetic Analysis: - Calculation of PK Parameters (AUC, Cmax, T1/2) quantification->pk_analysis

Fig. 1: Workflow for a pharmacokinetic study using this compound.
Experimental Protocol: Quantification of Brexpiprazole in Rat Plasma

This protocol is a composite based on published validated methods for the determination of brexpiprazole in plasma.[1][2][3]

2.2.1. Materials and Reagents

  • Brexpiprazole reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2.2.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of brexpiprazole and this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a mixture of acetonitrile and water (1:1 v/v) to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in acetonitrile.

2.2.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (50 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.2.4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC System
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation of brexpiprazole and its metabolites
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Brexpiprazole: m/z 434.3 → 273.4; this compound: m/z 442.3 → 273.4 (example)

Table 2: Typical LC-MS/MS parameters for Brexpiprazole analysis.

2.2.5. Method Validation Parameters

Validated bioanalytical methods typically report the following performance characteristics:[1][2][3][4][5][6]

ParameterTypical Range/Value
Linearity Range 0.5 - 1000 pg/mL to 1 - 1000 ng/mL in plasma
Lower Limit of Quantification (LLOQ) 0.5 pg/mL to 1 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) Within ±15%
Recovery > 80%

Table 3: Summary of typical validation parameters for LC-MS/MS methods.

Brexpiprazole's Mechanism of Action and Signaling Pathways

Brexpiprazole is classified as a serotonin-dopamine activity modulator. Its therapeutic effects are attributed to its complex interaction with various neurotransmitter receptors in the brain.[7]

The following diagram illustrates the primary receptor interactions of brexpiprazole.

brexpiprazole Brexpiprazole ht1a 5-HT1A Receptor brexpiprazole->ht1a Partial Agonist ht2a 5-HT2A Receptor brexpiprazole->ht2a Antagonist d2 D2 Receptor brexpiprazole->d2 Partial Agonist

Fig. 2: Brexpiprazole's primary receptor interactions.

This compound is a vital research tool, primarily serving as an internal standard for the accurate quantification of brexpiprazole in preclinical and clinical studies. Its commercial availability from reputable suppliers ensures access to high-quality material for researchers. The use of this compound in validated LC-MS/MS methods provides the reliable data necessary for elucidating the pharmacokinetic profile of brexpiprazole, which is crucial for its continued development and clinical use. The detailed protocols and understanding of its mechanism of action presented in this guide offer a solid foundation for scientists working with this important compound.

References

Brexpiprazole-d8 certificate of analysis and product data sheet

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Brexpiprazole-d8, a deuterated internal standard for the quantification of Brexpiprazole.[1] It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed product information, analytical methodologies, and relevant biological context.

Product Information

This compound is a stable isotope-labeled version of Brexpiprazole, an atypical antipsychotic.[2] It is primarily used as an internal standard in mass spectrometry-based quantification of Brexpiprazole in various biological matrices.[1]

Chemical and Physical Properties
PropertyValueReference
CAS Number 1427049-19-1 or 1427049-21-5[1][3][4]
Molecular Formula C₂₅H₁₉D₈N₃O₂S[1][3][4]
Molecular Weight 441.6 g/mol [1][4]
Purity >95% (HPLC)[3][5], ≥99% deuterated forms (d1-d8)[1][1][3][5]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Store at 2-8°C in a well-closed container[4] or -20°C[5][4][5]
Unlabeled CAS Number 913611-97-9[3]
Certificate of Analysis Summary

A Certificate of Analysis (CoA) for this compound typically includes the following information. While specific batch data is proprietary, the general specifications are summarized below.

TestSpecification
Appearance Conforms to standard
¹H-NMR Conforms to structure
Mass Spectrum Conforms to structure
Chromatographic Purity (HPLC) >90% or >95%
Isotopic Enrichment >95%

Analytical Methodologies

The following protocols are based on established methods for the analysis of Brexpiprazole and can be adapted for this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the determination of Brexpiprazole.[6] This method can be used for purity assessment and quantification.

Experimental Protocol:

  • Instrumentation: HPLC with a PDA detector.[6]

  • Column: Primesil C-18 (250mm x 4.6mm, 5µm) or Waters C18 (150 mm × 4.6 mm, 5 µm).[6][7]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. One method suggests a 50:50 (v/v) mixture of 10 mM monobasic potassium phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) and HPLC grade acetonitrile.[6] Another uses potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (50:50 v/v).[8]

  • Detection Wavelength: 213 nm or 215 nm.[6][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.[6]

  • Standard Preparation: A standard stock solution can be prepared by dissolving 20 mg of Brexpiprazole in a 50 mL volumetric flask and diluting with the mobile phase.[6]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[7]

Experimental Protocols:

  • Acid Degradation: Treat the sample with an acidic solution (e.g., 0.1N HCl) at an elevated temperature.

  • Base Degradation: Treat the sample with a basic solution (e.g., 0.1N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂). Brexpiprazole has been found to be susceptible to oxidative degradation, forming an N-oxide metabolite.[9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 40°C/75% RH for 14 days).[6]

  • Photolytic Degradation: Expose the sample to UV light.

Mechanism of Action & Signaling Pathway

Brexpiprazole is a serotonin-dopamine activity modulator.[2] It exhibits partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] This pharmacological profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.[2][10]

Brexpiprazole_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Serotonin Serotonin HT1AR 5-HT1A Receptor Serotonin->HT1AR Agonist HT2AR 5-HT2A Receptor Serotonin->HT2AR Agonist Brexpiprazole Brexpiprazole Brexpiprazole->D2R Partial Agonist Brexpiprazole->HT1AR Partial Agonist Brexpiprazole->HT2AR Antagonist

Caption: Brexpiprazole's interaction with dopamine and serotonin receptors.

Experimental Workflow: Quantification using this compound

The following diagram illustrates a typical workflow for the quantification of Brexpiprazole in a biological sample using this compound as an internal standard.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with this compound BiologicalSample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Brexpiprazole / this compound) PeakIntegration->RatioCalculation Quantification Quantify using Calibration Curve RatioCalculation->Quantification

Caption: Workflow for bioanalytical quantification of Brexpiprazole.

References

Brexpiprazole-d8: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for Brexpiprazole-d8, a deuterated internal standard used in the quantification of brexpiprazole. The following sections detail the material's hazards, proper handling procedures, storage requirements, and emergency protocols to ensure the safety of laboratory personnel.

Compound Identification and Properties

This compound is the deuterium-labeled version of Brexpiprazole, an atypical antipsychotic agent.[1] It is primarily utilized as an internal standard for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

PropertyValueSource
CAS Number 1427049-21-5[2][3]
Molecular Formula C₂₅H₁₉D₈N₃O₂S[2]
Formula Weight 441.6 g/mol [2]
Appearance A solid[2]
Purity ≥99% deuterated forms (d₁-d₈)[2]
Solubility Soluble in DMSO[2]
Melting Point 171-173°C[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are related to its parent compound, brexpiprazole.

GHS Hazard Classifications: [3][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
CarcinogenicityCategory 2H351: Suspected of causing cancer
Reproductive ToxicityCategory 1AH360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger[3]

Hazard Pictograms: [3]

  • Health Hazard

  • Harmful

  • Hazardous to the Environment

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:[6]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a suitable respirator should be used.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[5][6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the compound is handled.[6]

Storage
  • Storage Temperature: Store at -20°C for long-term stability.[1][2] Some suppliers may recommend +4°C for shorter periods.[7]

  • Stability: The compound is stable for at least 4 years when stored at -20°C.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store locked up.[6]

Experimental Protocols

The following are generalized experimental protocols for handling this compound. These should be adapted to specific experimental needs and institutional safety guidelines.

Weighing the Compound
  • Ensure all necessary PPE is worn.

  • Perform the weighing procedure inside a chemical fume hood or a balance enclosure to contain any dust.

  • Use a calibrated analytical balance.

  • Carefully transfer the desired amount of this compound to a tared weigh boat or directly into the receiving vessel.

  • Clean the balance and surrounding area of any residual powder immediately after use.

  • Dispose of contaminated materials (e.g., weigh boats, wipes) as hazardous waste.

Preparing a Stock Solution
  • Work within a chemical fume hood.

  • Add the weighed this compound to an appropriate volumetric flask.

  • Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid.[2]

  • Once dissolved, dilute to the final volume with the solvent.

  • Cap the flask and mix thoroughly by inversion.

  • Label the solution clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month for solutions in solvent.[1]

Emergency Procedures

In the event of an emergency, follow these procedures.

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[5][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[5][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a doctor or Poison Control Center.[6][8]
Accidental Release Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. Do not let the chemical enter drains.[5][6]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6] Do not dispose of it in the sewer system.[6]

Visualized Workflow

The following diagram illustrates a standard workflow for handling this compound in a research laboratory.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment receive Receive Compound store Store at -20°C receive->store Log & Store ppe Don PPE store->ppe Retrieve for Use weigh Weigh Powder ppe->weigh dissolve Dissolve in Solvent weigh->dissolve Prepare Solution experiment Use in Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

Brexpiprazole-d8: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Brexpiprazole-d8. The information presented herein is crucial for maintaining the integrity, purity, and performance of this stable isotope-labeled internal standard in research and analytical applications. The data and protocols are compiled from manufacturer recommendations and adapted from stability studies on its non-deuterated analog, Brexpiprazole, providing a robust framework for its handling and use.

Overview of this compound

This compound is the deuterium-labeled form of Brexpiprazole, an atypical antipsychotic. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the accurate quantification of Brexpiprazole in biological matrices by mass spectrometry. The presence of eight deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug without significantly altering its chemical properties.

Recommended Storage Conditions

To ensure the long-term stability and prevent degradation of this compound, specific storage conditions should be adhered to. These recommendations are based on information from various suppliers.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C[1][2][3]≥ 4 years[1]Store in a tightly sealed container, protected from light.
2-8°C[4]-For shorter-term storage.
4°C[5][6]-Protect from light[5].
In Solvent -80°C[3][5]6 months[3][5]Protect from light[5].
-20°C[3][5]1 month[3][5]Protect from light[5].

Stability Profile and Forced Degradation Studies

Stress ConditionReagent and Conditions% Degradation ObservedKey Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 2 hours[7]0.14%[7]Minimal degradation observed.
2 N HCl, Room Temperature, 24 hoursStable-
Base Hydrolysis 0.1 M NaOH, 60°C, 2 hours[7]0.18%[7]Minimal degradation observed.
2 N NaOH, Room Temperature, 24 hoursStable-
Oxidative Degradation 3% H₂O₂, 60°C, 3 hours[8]6.1%[8]N-oxide impurity and other oxidation products.[9]
5% H₂O₂, Room Temperature, 24 hours[9]Liable to degradation[9]Two degradation products identified.[9]
10% H₂O₂, Room Temperature, 24 hoursUnstableN-oxide impurity identified.
Thermal Degradation Refluxed at 60°C, 2 hours[7]0.86%[7]Stable.
Photolytic Degradation -Susceptible to degradation[10]-

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Brexpiprazole. These protocols are directly applicable for assessing the stability of this compound.

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Solutions: Dilute the stock solution with the same solvent to a working concentration (e.g., 100 µg/mL) for the stress studies.

Forced Degradation (Stress Testing) Procedures
  • Acid Hydrolysis:

    • To a known volume of the sample solution, add an equal volume of 2 N HCl.

    • Keep the mixture at room temperature for 24 hours.[11]

    • After the incubation period, neutralize the solution with an equivalent amount of 2 N NaOH.

    • Dilute the resulting solution to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To a known volume of the sample solution, add an equal volume of 2 N NaOH.

    • Maintain the mixture at room temperature for 24 hours.[11]

    • Neutralize the solution with an equivalent amount of 2 N HCl.

    • Dilute to the final analytical concentration.

  • Oxidative Degradation:

    • Treat the sample solution with an equal volume of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.[11]

    • Dilute the solution to the final concentration for analysis.

  • Thermal Degradation:

    • Reflux the sample solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[7]

    • Allow the solution to cool to room temperature.

    • Dilute to the final analytical concentration.

  • Photolytic Degradation:

    • Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV and fluorescent light in a photostability chamber.

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • After the exposure period, dilute the samples to the final concentration for analysis.

Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection, should be used to resolve this compound from its potential degradation products.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11][8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium hydrogen phosphate, pH 6.8) and an organic solvent (e.g., acetonitrile).[11]

  • Flow Rate: 1.0 - 1.5 mL/min.[11][8]

  • Detection Wavelength: 213 nm[8] or 220 nm[11].

  • Column Temperature: Ambient or controlled (e.g., 30°C).[8]

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting forced degradation studies and assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution sample Dilute to Working Concentration stock->sample acid Acid Hydrolysis sample->acid base Base Hydrolysis sample->base oxidation Oxidative Degradation sample->oxidation thermal Thermal Degradation sample->thermal photo Photolytic Degradation sample->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Quantification hplc->data

Caption: Workflow for Forced Degradation Studies of this compound.

Inferred Degradation Pathway

Based on the characterization of degradation products from studies on Brexpiprazole, the following diagram illustrates the likely degradation pathways for this compound. The primary site of oxidative attack is the amine group.

G brex_d8 This compound n_oxide N-Oxide Impurity brex_d8->n_oxide Oxidation (H₂O₂) other_ox Other Oxidative Degradants brex_d8->other_ox Oxidation hydrolysis_prod Minor Hydrolytic Products brex_d8->hydrolysis_prod Acid/Base Hydrolysis photo_prod Photolytic Degradants brex_d8->photo_prod Photolysis

Caption: Inferred Degradation Pathways for this compound.

Conclusion

This compound is a stable molecule when stored under the recommended conditions, primarily at -20°C for the solid form and at -80°C when in solution. The primary degradation pathway appears to be oxidation, leading to the formation of an N-oxide impurity. It exhibits high stability under acidic, basic, and thermal stress conditions. For optimal results and to ensure the integrity of analytical data, it is imperative to adhere to the storage and handling guidelines outlined in this document. The provided experimental protocols offer a robust framework for in-house stability verification of this compound.

References

Brexpiprazole vs. Brexpiprazole-d8: A Technical Guide to Structural and Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional differences between the atypical antipsychotic Brexpiprazole and its deuterated isotopologue, Brexpiprazole-d8. This document provides a comprehensive overview of Brexpiprazole's pharmacokinetic and pharmacodynamic profiles, detailed experimental methodologies, and a theoretical framework for understanding the potential impact of deuteration.

Introduction: The Role of Deuteration in Pharmaceutical Analysis

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. This compound is a stable isotope-labeled version of Brexpiprazole, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies.[1] While the primary application of this compound is in analytical chemistry, the structural modification has the potential to influence the molecule's metabolic fate and pharmacokinetic properties due to the kinetic isotope effect.[2][3]

Core Structural Differences

The fundamental difference between Brexpiprazole and this compound lies in the isotopic composition of the piperazine ring within the butoxy side chain. In this compound, the eight hydrogen atoms attached to the carbon atoms of the piperazine ring are substituted with deuterium atoms.

Brexpiprazole: C₂₅H₂₇N₃O₂S

This compound: C₂₅H₁₉D₈N₃O₂S

This seemingly minor alteration increases the molecular weight of the deuterated compound and, more importantly, strengthens the carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds.

Brexpiprazole: A Comprehensive Pharmacological Profile

Pharmacokinetics

Brexpiprazole exhibits predictable and linear pharmacokinetics. Following oral administration, it is well absorbed and has a high bioavailability.[4] It is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5] The major metabolite, DM-3411, is pharmacologically active but has lower potency and central nervous system penetration compared to the parent drug.[4][6]

ParameterValueReference
Bioavailability ~95%[4]
Time to Peak Plasma Concentration (Tmax) 4-5 hours[7]
Elimination Half-Life (t½) 52-92 hours[7]
Volume of Distribution (Vd) 1.56 L/kg (intravenous)[4]
Protein Binding >99%[6]
Metabolism CYP2D6 and CYP3A4[4][5]
Major Metabolite DM-3411[4][6]
Pharmacodynamics

Brexpiprazole's therapeutic effects are attributed to its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][8] This unique receptor binding profile contributes to its efficacy in treating psychosis and mood disorders with a relatively low incidence of extrapyramidal symptoms.[8]

ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Dopamine D2 0.30Partial Agonist[8]
Dopamine D3 1.1Partial Agonist[8]
Serotonin 5-HT1A 0.12Partial Agonist[8]
Serotonin 5-HT2A 0.47Antagonist[8]
Serotonin 5-HT2B 1.9Antagonist[8]
Serotonin 5-HT7 3.7Antagonist[8]
Adrenergic α1A 3.8Antagonist[8]
Adrenergic α1B 0.17Antagonist[8]
Adrenergic α1D 2.6Antagonist[8]
Adrenergic α2C 0.59Antagonist[8]
Histamine H1 19Antagonist[8]

This compound: The Impact of Deuteration and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. In the context of drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the metabolic process.[3]

For this compound, the deuteration is on the piperazine ring, a common site of metabolism for many drugs.[9][10] Therefore, it is plausible that the metabolism of this compound is slower than that of Brexpiprazole. This could potentially lead to:

  • Increased Half-Life (t½): A slower rate of metabolism would result in the drug remaining in the body for a longer period.

  • Increased Area Under the Curve (AUC): Higher overall drug exposure.

  • Decreased Clearance (CL): A lower rate of removal from the body.

  • Altered Metabolite Profile: A shift in metabolic pathways, potentially favoring routes that do not involve the deuterated positions.

It is crucial to note that while these effects are theoretically possible, there is currently no publicly available data from direct comparative studies to quantify the pharmacokinetic and pharmacodynamic differences between Brexpiprazole and this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and comparative analysis of Brexpiprazole and this compound. These are intended to be illustrative and would require optimization for specific laboratory conditions.

Synthesis of this compound (Hypothetical)

The synthesis of this compound would likely follow a similar route to that of Brexpiprazole, utilizing a deuterated starting material.[11][12] A plausible approach would involve the use of piperazine-d8 as a key intermediate.

Protocol:

  • Step 1: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine-d8:

    • React 4-chlorobenzo[b]thiophene with piperazine-d8 in the presence of a suitable base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) in a solvent such as toluene.

    • The reaction mixture is heated under reflux until completion.

    • The product is isolated and purified using standard techniques such as column chromatography.

  • Step 2: Coupling with 7-(4-chlorobutoxy)quinolin-2(1H)-one:

    • The 1-(Benzo[b]thiophen-4-yl)piperazine-d8 from Step 1 is reacted with 7-(4-chlorobutoxy)quinolin-2(1H)-one in a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate) and a catalytic amount of potassium iodide.

    • The reaction is heated to drive the nucleophilic substitution.

    • The final product, this compound, is isolated and purified by recrystallization or column chromatography.

Comparative In Vitro Metabolism Assay

This protocol outlines a method to compare the metabolic stability of Brexpiprazole and this compound using human liver microsomes.[13][14]

Protocol:

  • Preparation of Incubation Mixtures:

    • Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

    • Prepare stock solutions of Brexpiprazole and this compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the master mix to 37°C.

    • Initiate the reaction by adding a small volume of the Brexpiprazole or this compound stock solution to the master mix to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound (Brexpiprazole or this compound) using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the t½ values of Brexpiprazole and this compound to determine the effect of deuteration on metabolic stability.

Comparative Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to compare the affinity of Brexpiprazole and this compound for a target receptor (e.g., dopamine D2 receptor).[15][16]

Protocol:

  • Receptor Preparation:

    • Prepare cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells stably transfected with the human dopamine D2 receptor).

  • Assay Buffer:

    • Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) to each well.

    • Add increasing concentrations of the unlabeled competitor (either Brexpiprazole or this compound) to the wells.

    • Add the receptor membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Compare the Ki values of Brexpiprazole and this compound to assess any differences in receptor binding affinity.

Signaling Pathways

Brexpiprazole exerts its therapeutic effects by modulating key signaling pathways downstream of dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 Receptor Signaling

As a partial agonist, Brexpiprazole modulates the D2 receptor, which is coupled to inhibitory G-proteins (Gi/o). This leads to a normalization of dopaminergic neurotransmission.[17][18][19]

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Brexpiprazole Brexpiprazole D2R Dopamine D2 Receptor Brexpiprazole->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream Phosphorylates Response Cellular Response (Modulation of Neuronal Excitability) Downstream->Response

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Brexpiprazole's partial agonism at 5-HT1A receptors, also coupled to Gi/o proteins, contributes to its antidepressant and anxiolytic effects.[20][21][22]

HT1A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Brexpiprazole Brexpiprazole HT1A_R Serotonin 5-HT1A Receptor Brexpiprazole->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway ERK Pathway G_protein->ERK_pathway Activates (via βγ subunit) ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Neuronal Response (e.g., Antidepressant Effects) PKA->Neuronal_Response ERK_pathway->Neuronal_Response

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion

This compound is a valuable tool in the analytical quantification of Brexpiprazole. The structural difference, specifically the deuteration of the piperazine ring, introduces the potential for altered metabolic and pharmacokinetic properties due to the kinetic isotope effect. While the theoretical basis for these differences is sound, there is a notable absence of direct comparative studies in the public domain. Future research directly comparing the pharmacokinetics, metabolism, and pharmacodynamics of Brexpiprazole and this compound would be of significant interest to the drug development community, potentially offering insights into optimizing drug metabolism and enhancing therapeutic profiles.

References

Understanding Deuterium Labeling in Brexpiprazole-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. The strategic incorporation of deuterium aims to modify the drug's metabolic profile, potentially enhancing its pharmacokinetic properties. This document details the synthesis, analytical characterization, and pharmacological context of this compound, offering valuable insights for its application in research and drug development.

Introduction to Brexpiprazole and the Rationale for Deuterium Labeling

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It exhibits partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ and noradrenaline α₁₈/₂C receptors.[1][2] Brexpiprazole is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2]

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration. This "kinetic isotope effect" can result in a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile by altering the formation of metabolites. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure accurate quantification of Brexpiprazole in biological samples.[3]

Synthesis and Characterization of this compound

The synthesis of this compound involves the incorporation of eight deuterium atoms into the piperazine ring of the molecule. While specific, detailed protocols for the synthesis of this compound are not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Brexpiprazole and general methods for deuterium labeling.

Proposed Synthetic Pathway

The synthesis of Brexpiprazole generally involves the coupling of two key intermediates: 7-(4-chlorobutoxy)quinolin-2(1H)-one and 4-(1-Benzothiophen-4-yl)piperazine .[4] To synthesize this compound, the piperazine moiety is replaced with its deuterated analog, piperazine-d8 .

Step 1: Synthesis of Piperazine-d8

Piperazine-d8 can be synthesized through methods such as catalytic exchange of piperazine with deuterium gas (D₂) under pressure in the presence of a catalyst, or by the reduction of piperazine-2,3,5,6-tetraone with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Step 2: Synthesis of 4-(1-Benzothiophen-4-yl)piperazine-d8

This intermediate is synthesized by the reaction of 4-chloro-1-benzothiophene with piperazine-d8.

Step 3: Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one

This intermediate is typically synthesized from 7-hydroxyquinolin-2(1H)-one and 1-bromo-4-chlorobutane or 1,4-dichlorobutane.[5]

Step 4: Final Assembly of this compound

The final step involves the coupling of 4-(1-Benzothiophen-4-yl)piperazine-d8 with 7-(4-chlorobutoxy)quinolin-2(1H)-one to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound A Piperazine B Deuteration (e.g., Catalytic Exchange with D2) A->B Step 1 C Piperazine-d8 B->C E 4-(1-Benzothiophen-4-yl)piperazine-d8 C->E Step 2 D 4-Chloro-1-benzothiophene D->E I This compound E->I Step 4 (Final Coupling) F 7-Hydroxyquinolin-2(1H)-one H 7-(4-chlorobutoxy)quinolin-2(1H)-one F->H Step 3 G 1,4-Dichlorobutane G->H H->I

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.The molecular weight of this compound is expected to be 441.62 g/mol , an increase of 8 mass units compared to Brexpiprazole (433.59 g/mol ). High-resolution mass spectrometry can confirm the exact mass and isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium incorporation sites.¹H NMR spectra will show a significant reduction or absence of signals corresponding to the protons on the piperazine ring. ¹³C NMR will show characteristic shifts for the deuterated carbons.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak corresponding to this compound, with purity typically >98%.

Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound is expected to be identical to that of Brexpiprazole, as deuterium substitution is not anticipated to alter its receptor binding affinities.

Receptor Binding Affinity

Brexpiprazole exhibits high affinity for multiple monoaminergic receptors. The following table summarizes the binding affinities (Ki) of Brexpiprazole for key human receptors.

Receptor Binding Affinity (Ki, nM) Functional Activity
Serotonin 5-HT₁ₐ0.12Partial Agonist
Serotonin 5-HT₂ₐ0.47Antagonist
Dopamine D₂0.30Partial Agonist
Dopamine D₃1.1Partial Agonist
Adrenergic α₁₈0.17Antagonist
Adrenergic α₂C0.59Antagonist

Data sourced from DrugBank Online.[1]

Signaling Pathways

Brexpiprazole's therapeutic effects are mediated through its modulation of key signaling pathways associated with dopamine and serotonin receptors.

G cluster_d2 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Brex_D2 Brexpiprazole (Partial Agonist) Brex_D2->D2R AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32

Caption: Brexpiprazole's partial agonism at the D2 receptor modulates G-protein coupled signaling.

G cluster_5ht1a Serotonin 5-HT1A Receptor Signaling HT1AR 5-HT1A Receptor Gi_1A Gi/o Protein HT1AR->Gi_1A Brex_HT1A Brexpiprazole (Partial Agonist) Brex_HT1A->HT1AR AC_1A Adenylate Cyclase Gi_1A->AC_1A ERK ERK Pathway Gi_1A->ERK cAMP_1A cAMP AC_1A->cAMP_1A PKA_1A PKA cAMP_1A->PKA_1A

Caption: Brexpiprazole's partial agonism at the 5-HT1A receptor influences downstream signaling.

G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Brex_HT2A Brexpiprazole (Antagonist) Brex_HT2A->HT2AR PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC

Caption: Brexpiprazole antagonizes the 5-HT2A receptor, blocking its signaling cascade.

Pharmacokinetics and Metabolism

The primary motivation for deuterium labeling is to alter the pharmacokinetic profile of a drug. While direct comparative human pharmacokinetic data for Brexpiprazole versus this compound is not available, the expected effects of deuteration on metabolism can be inferred from general principles and data from the non-deuterated compound.

Pharmacokinetic Parameters of Brexpiprazole
Parameter Value Reference
Bioavailability ~95%[2]
Time to Peak Plasma Concentration (Tₘₐₓ) 4 hours[2]
Elimination Half-life (t₁/₂) 91 hours[1]
Protein Binding >99%[1]
Metabolism Primarily via CYP3A4 and CYP2D6[1][2]
Major Metabolite DM-3411 (inactive)[1]
Expected Impact of Deuteration on Pharmacokinetics

Deuteration of the piperazine ring, a potential site of metabolism, is expected to slow the rate of metabolic clearance of Brexpiprazole.

Parameter Expected Effect for this compound Rationale
Metabolic Clearance (CL) DecreasedSlower rate of CYP-mediated metabolism due to the kinetic isotope effect.
Elimination Half-life (t₁/₂) IncreasedA decrease in clearance will lead to a longer half-life.
Area Under the Curve (AUC) IncreasedSlower clearance results in greater overall drug exposure.
Maximum Concentration (Cₘₐₓ) Potentially IncreasedMay be higher due to reduced first-pass metabolism.

Experimental Protocols

Proposed Synthesis of 4-(1-Benzothiophen-4-yl)piperazine-d8

Materials:

  • 4-Chloro-1-benzothiophene

  • Piperazine-d8 dihydrochloride

  • Palladium(II) acetate

  • Tri-tert-butylphosphonium tetraphenylborate

  • Sodium tert-butoxide

  • Xylene

  • Water

  • Saline solution

  • Activated carbon

  • Concentrated hydrochloric acid

Procedure:

  • To a reaction vessel, add 4-chloro-1-benzothiophene, piperazine-d8 dihydrochloride, palladium(II) acetate, tri-tert-butylphosphonium tetraphenylborate, and sodium tert-butoxide in xylene.

  • Stir the mixture at 120-130°C for 5 hours.

  • Cool the reaction mixture to room temperature and add water. Separate the organic layer.

  • Wash the xylene layer with water and then with saline.

  • Add activated carbon, stir for 30 minutes at room temperature, and filter.

  • To the filtrate, add concentrated hydrochloric acid and stir for 30 minutes.

  • Collect the precipitated crystals by filtration and dry to obtain 4-(1-Benzothiophen-4-yl)piperazine-d8 hydrochloride.[6]

Analytical Method for Quantification of Brexpiprazole and this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for separation, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM):

    • Brexpiprazole: Monitor the transition of the precursor ion (m/z 434.2) to a specific product ion.

    • This compound (Internal Standard): Monitor the transition of the precursor ion (m/z 442.2) to a specific product ion.

  • Data Analysis: Quantify Brexpiprazole by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

G cluster_workflow Analytical Workflow for Brexpiprazole Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Analysis->Quantification

Caption: A typical workflow for the bioanalysis of Brexpiprazole using this compound as an internal standard.

Conclusion

This compound serves as an invaluable tool in the research and development of Brexpiprazole. Its primary application as an internal standard ensures the accuracy and reliability of bioanalytical methods. Furthermore, the study of its pharmacokinetic profile in comparison to the non-deuterated parent compound can provide crucial insights into the metabolic pathways of Brexpiprazole and the potential for developing next-generation antipsychotics with improved therapeutic properties. This guide provides a foundational understanding for researchers and professionals working with this important deuterated molecule.

References

Methodological & Application

Application Note: High-Throughput Analysis of Brexpiprazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of brexpiprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The assay utilizes Brexpiprazole-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation method allows for rapid sample preparation, making this protocol suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring in a research setting. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Brexpiprazole is an atypical antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. Accurate quantification of brexpiprazole in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient outcomes. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental Protocols

Materials and Reagents
  • Brexpiprazole reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Microcentrifuge

  • Calibrated pipettes and general laboratory consumables

Standard and Internal Standard Preparation
  • Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the brexpiprazole reference standard in methanol.

  • Brexpiprazole Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration curve and quality control samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
BrexpiprazoleQ1: 434.3 m/z, Q3: 273.4 m/z[1]
This compoundQ1: 442.3 m/z, Q3: 273.4 m/z (or other appropriate product ion)
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Declustering PotentialOptimized for specific instrument
Source Temperature500 °C
IonSpray Voltage5500 V

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, and accuracy. The results are summarized below.

Table 1: Linearity of Brexpiprazole in Dog Plasma [2]

Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 1000> 0.997

Table 2: Precision and Accuracy of Brexpiprazole in Dog Plasma [2]

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 8.793.5 - 101.6≤ 9.892.2 - 103.9
Low QC3≤ 8.793.5 - 101.6≤ 9.892.2 - 103.9
Mid QC100≤ 8.793.5 - 101.6≤ 9.892.2 - 103.9
High QC800≤ 8.793.5 - 101.6≤ 9.892.2 - 103.9

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data

Caption: LC-MS/MS sample preparation workflow.

Brexpiprazole Metabolism Pathway

brexpiprazole_metabolism brexpiprazole Brexpiprazole cyp3a4 CYP3A4 brexpiprazole->cyp3a4 cyp2d6 CYP2D6 brexpiprazole->cyp2d6 dm3411 DM-3411 (Major Metabolite) cyp3a4->dm3411 cyp2d6->dm3411 other_metabolites Other Minor Metabolites cyp2d6->other_metabolites

Caption: Primary metabolic pathway of brexpiprazole.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of brexpiprazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a research setting, supporting pharmacokinetic and therapeutic drug monitoring studies of brexpiprazole.

References

Application Note: Brexpiprazole-d8 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brexpiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are critical for determining appropriate dosing regimens and ensuring safety and efficacy.[2] Accurate quantification of brexpiprazole in biological matrices like plasma is essential for these studies. The use of a stable isotope-labeled internal standard (IS), such as Brexpiprazole-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

This compound is a deuterated analog of brexpiprazole, which shares near-identical physicochemical properties with the parent drug.[3] This ensures it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of this compound to samples, it serves as a reliable reference to correct for variations during sample preparation and analysis, thereby enabling highly accurate and precise quantification of brexpiprazole.[3]

This document provides detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of brexpiprazole.

Experimental Protocols

Materials and Reagents
  • Analytes: Brexpiprazole, this compound (Internal Standard)

  • Biological Matrix: Human or animal plasma (K2-EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade)

  • Reagents: Formic Acid, Ammonium Formate, Ammonium Hydroxide

Instrumentation
  • Liquid Chromatography: UPLC or HPLC system (e.g., Shimadzu, Waters)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)

  • Analytical Column: C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Brexpiprazole and this compound in an appropriate solvent (e.g., DMSO or Methanol) to obtain a final concentration of 1 mg/mL.

  • Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with 50:50 Acetonitrile/Water.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the Brexpiprazole working stock with blank plasma to prepare calibration standards covering the desired analytical range (e.g., 0.5-100 ng/mL).[5] Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Internal Standard (IS) Working Solution: Dilute the this compound working stock to a fixed concentration (e.g., 5 ng/mL) in Acetonitrile. This solution will be used for protein precipitation.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).

Protocol 4.1: Protein Precipitation (PPT)

This method is fast and efficient, suitable for high-throughput analysis.[6][7]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (e.g., 5 ng/mL this compound in Acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_workflow Protein Precipitation Workflow plasma 1. Aliquot Plasma Sample (100 µL) add_is 2. Add IS in Acetonitrile (this compound, 300 µL) plasma->add_is vortex 3. Vortex to Precipitate Protein (1 min) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation (PPT) sample preparation workflow.

Protocol 4.2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract by removing more interfering matrix components.[8]

  • Condition an SPE plate (e.g., Strata-X-CW) with 200 µL of Methanol, followed by 200 µL of Water.

  • Pre-treat 100 µL of plasma sample by diluting with 200 µL of 25 mM Ammonium Formate buffer (pH ~3.5). Add the internal standard to this mixture.

  • Load the entire pre-treated sample onto the SPE plate.

  • Wash the plate with 200 µL of 25 mM Ammonium Formate buffer, followed by 200 µL of 50:50 Methanol/Water.

  • Dry the plate for 1-2 minutes.

  • Elute the analytes with 2 x 50 µL aliquots of 5% Ammonium Hydroxide in Methanol.

  • The eluate can be injected directly for analysis.

LC-MS/MS Analytical Method

The following table summarizes typical LC-MS/MS conditions for the analysis of Brexpiprazole using this compound as an internal standard.

ParameterCondition
LC System UPLC or High-Performance LC System
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[5]
Mobile Phase A 10 mM Ammonium Acetate in Water[5]
Mobile Phase B Methanol[5]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40°C
Gradient Linear gradient optimized for analyte separation
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
MRM Transition (Brexpiprazole) Q1: 434.2 m/z → Q3: 275.1 m/z (example)
MRM Transition (this compound) Q1: 442.2 m/z → Q3: 283.1 m/z (example)

Note: MRM transitions should be optimized in-house for the specific instrument used.

LC-MS/MS Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler (Injects Sample) pump HPLC Pump (Mobile Phase Delivery) column HPLC Column (Analyte Separation) pump->column Gradient Flow source Ion Source (ESI+) (Creates Ions) column->source q1 Quadrupole 1 (Precursor Ion Selection) source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector (Ion Detection) q3->detector data_sys Data System (Quantification) detector->data_sys

Caption: High-level workflow for LC-MS/MS analysis.

Method Validation Summary

A bioanalytical method using this compound should be validated according to regulatory guidelines. The table below summarizes typical performance characteristics reported for such a method.[6]

ParameterTypical Performance
Linearity Range 0.5 - 100 ng/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.500 ng/mL[6]
Intra-batch Precision (%CV) < 6.0%[6]
Inter-batch Precision (%CV) < 6.0%[6]
Accuracy (%RE) -14.2% to +11.6%[6]
Recovery > 80%[5]
Stability Stable during sample preparation and analysis processes[6]

Application in a Pharmacokinetic Study

The validated LC-MS/MS method can be applied to determine the concentration of brexpiprazole in plasma samples collected at various time points after drug administration.

cluster_study Pharmacokinetic Study Workflow dosing Subject Dosing with Brexpiprazole sampling Serial Blood Sampling (Time points: 0, 1, 2, 4, 8, 24h...) dosing->sampling processing Plasma Processing & Storage sampling->processing analysis Bioanalysis using LC-MS/MS with Brex-d8 IS processing->analysis pk_calc PK Parameter Calculation (Cmax, Tmax, AUC, T½) analysis->pk_calc

Caption: Workflow of a typical pharmacokinetic study.

Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (T½) can then be calculated from the resulting concentration-time data.[9] Studies have shown that brexpiprazole reaches peak plasma concentrations within four hours of oral administration and has a long terminal half-life of approximately 91 hours.[1][2] The use of this compound ensures the data underpinning these critical calculations is both accurate and reliable.

Conclusion

This compound is an ideal internal standard for the quantification of brexpiprazole in biological matrices for pharmacokinetic research. Its use in a validated LC-MS/MS method allows for high precision, accuracy, and reliability, which are paramount for making informed decisions in drug development and clinical practice. The protocols outlined provide a robust framework for researchers to establish and validate their own bioanalytical methods.

References

Application Note: Quantification of Brexpiprazole in Human Plasma using a Validated LC-MS/MS Method with Brexpiprazole-d8 as Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of brexpiprazole in human plasma. The method utilizes brexpiprazole-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer in positive ionization mode. The method has been validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring of brexpiprazole.

Introduction

Brexpiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[2][3][4][5] Monitoring plasma concentrations of brexpiprazole is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This document provides a detailed protocol for the quantification of brexpiprazole in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Brexpiprazole reference standard

  • This compound internal standard[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions
  • Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of brexpiprazole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the brexpiprazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation Protocol
  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • Pipette 50 µL of plasma into each tube.

  • Add 10 µL of the this compound internal standard working solution to all tubes except the blank.

  • To the blank tube, add 10 µL of 50:50 (v/v) acetonitrile:water.

  • Add 150 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate[8][9][10]

  • Mobile Phase B: Acetonitrile or Methanol[8][9][10]

  • Flow Rate: 0.4 mL/min[8]

  • Injection Volume: 5 µL[10]

  • Column Temperature: 40 °C

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-4.0 min: 20% B

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brexpiprazole: m/z 434.3 → 273.4[8]

    • This compound: m/z 442.3 → 281.4 (Predicted)

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of brexpiprazole in human plasma.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[9][10]

ParameterResult
Linearity Range 0.5 - 100 ng/mL[7]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[11]
Intra-day Precision (%CV) < 6.0%[11]
Inter-day Precision (%CV) < 6.0%[11]
Accuracy (%RE) -14.2% to 11.6%[11]
Recovery > 81.0%[7]
Matrix Effect No significant matrix effects observed[7]

Table 1: Summary of Method Validation Parameters.

Stability

Brexpiprazole and its major metabolite were found to be stable during the sample preparation and analytical processes.[11]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation UPLC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for brexpiprazole quantification.

Brexpiprazole Signaling Pathway

G cluster_receptors Receptor Interaction cluster_effects Downstream Effects brexpiprazole Brexpiprazole d2 Dopamine D2 Receptor brexpiprazole->d2 Partial Agonist ht1a Serotonin 5-HT1A Receptor brexpiprazole->ht1a Partial Agonist ht2a Serotonin 5-HT2A Receptor brexpiprazole->ht2a Antagonist dopamine_modulation Dopamine Modulation d2->dopamine_modulation serotonin_modulation Serotonin Modulation ht1a->serotonin_modulation ht2a->serotonin_modulation therapeutic_effects Therapeutic Effects (Antipsychotic, Antidepressant) dopamine_modulation->therapeutic_effects serotonin_modulation->therapeutic_effects

References

Application Notes and Protocols for Brexpiprazole-d8 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole is an atypical antipsychotic agent utilized in the management of schizophrenia and as an adjunctive therapy for major depressive disorder. Therapeutic Drug Monitoring (TDM) of brexpiprazole is crucial for optimizing therapeutic outcomes, ensuring patient adherence, and minimizing adverse effects by maintaining drug concentrations within the therapeutic window.[1][2][3][4] Brexpiprazole-d8, a stable isotope-labeled internal standard, is essential for the accurate quantification of brexpiprazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6] These application notes provide a detailed protocol for the determination of brexpiprazole in human plasma using LC-MS/MS with this compound as an internal standard.

Mechanism of Action

Brexpiprazole's therapeutic effects are attributed to its unique pharmacological profile, acting as a serotonin-dopamine activity modulator (SDAM).[7] It exhibits partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonist activity at serotonin 5-HT2A receptors.[8][7][9] This modulation of dopaminergic and serotonergic pathways is believed to stabilize neurotransmission in key brain circuits implicated in psychosis and mood disorders.

brexpiprazole_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Release Dopamine Release D2_Receptor D2 Receptor Dopamine Release->D2_Receptor Dopamine Serotonin Release Serotonin Release HT1A_Receptor 5-HT1A Receptor Serotonin Release->HT1A_Receptor Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin Release->HT2A_Receptor Serotonin Therapeutic Effect Therapeutic Effect D2_Receptor->Therapeutic Effect Modulation HT1A_Receptor->Therapeutic Effect Modulation HT2A_Receptor->Therapeutic Effect Modulation Brexpiprazole Brexpiprazole Brexpiprazole->D2_Receptor Partial Agonist Brexpiprazole->HT1A_Receptor Partial Agonist Brexpiprazole->HT2A_Receptor Antagonist

Brexpiprazole's primary mechanism of action.

Experimental Protocol: Quantification of Brexpiprazole in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of brexpiprazole in human plasma.

Materials and Reagents
  • Brexpiprazole analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of brexpiprazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the brexpiprazole stock solution with methanol/water (50:50, v/v) to prepare working standard solutions for calibration curve and QC samples.

  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.5 to 100 ng/mL.[10]

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 40, and 80 ng/mL) in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

tdm_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report_Generation Generate Report Concentration_Calculation->Report_Generation

TDM experimental workflow.
LC-MS/MS Conditions

ParameterCondition
LC System UPLC
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min[11][12]
Gradient 0-0.5 min, 20% B; 0.5-2.0 min, 20-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-20% B; 2.6-3.0 min, 20% B
Injection Volume 5 µL[12]
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Brexpiprazole: m/z 434.2 → 276.1; this compound: m/z 442.2 → 284.1
Data Analysis

Quantification is performed using a calibration curve constructed by plotting the peak area ratio of brexpiprazole to this compound against the nominal concentration of the calibration standards. The concentration of brexpiprazole in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described LC-MS/MS method should be fully validated according to regulatory guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) > 0.99> 0.995[11]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, Precision < 20%, Accuracy ± 20%0.5 ng/mL[5][10]
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 11.5%[10]
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 11.5%[10]
Accuracy (%RE) ± 15% (± 20% at LLOQ)-10.6% to 12.3%[10]
Recovery (%) Consistent, precise, and reproducible> 81.0%[10]
Matrix Effect Within acceptable limitsNo obvious matrix effects observed[10]
Stability Analyte stable under various storage and handling conditionsStable under all tested conditions[10]

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of brexpiprazole in human plasma. This detailed protocol and the associated performance data demonstrate the suitability of this approach for clinical and research applications, aiding in the optimization of patient therapy.

References

Protocol for the Preparation of Brexpiprazole-d8 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the preparation of standard solutions of Brexpiprazole-d8. This compound is the deuterated analog of Brexpiprazole, an atypical antipsychotic medication.[1][2] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative determination of Brexpiprazole in biological matrices.[3] Accurate preparation of standard solutions is critical for the precision and reliability of such analytical methods.[4]

This protocol outlines the necessary materials, equipment, and step-by-step procedures for the preparation of stock and working standard solutions of this compound.

Materials and Equipment

Chemicals and Reagents
  • This compound (solid form, purity ≥95%)[5][6]

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Acetonitrile, HPLC grade or equivalent

  • Purified water (e.g., Milli-Q or equivalent)

  • Formic acid (optional, for LC-MS applications)

Equipment
  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL, 50 mL, 100 mL)

  • Pipettes (calibrated) of various sizes

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Safety Precautions

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound solid into a clean, tared weighing vessel.

  • Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of DMSO (approximately 0.5 mL) to the volumetric flask to dissolve the solid. This compound is soluble in DMSO.[3]

  • Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. A sonicator can be used for a short period if necessary.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 1 mL with DMSO.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C for long-term stability.[7]

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serial dilution of the stock solution with an appropriate solvent. The choice of solvent will depend on the analytical method (e.g., a mixture of acetonitrile and water for LC-MS).

Example: Preparation of a 10 µg/mL Intermediate Standard Solution

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the desired solvent (e.g., 50:50 acetonitrile:water).

  • Mix thoroughly by inverting the flask multiple times.

Example: Preparation of a 100 ng/mL Working Standard Solution

  • Allow the 10 µg/mL intermediate standard solution to equilibrate to room temperature.

  • Pipette 100 µL of the 10 µg/mL intermediate standard solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the desired solvent.

  • Mix thoroughly by inverting the flask multiple times. This working solution can be used for spiking calibration standards and quality control samples.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound standard solutions.

ParameterValueReference
This compound
Molecular FormulaC₂₅H₁₉D₈N₃O₂S[3][6]
Molecular Weight441.62 g/mol [8][9]
Purity≥95%[5][6]
Storage Temperature (Solid)+4°C or -20°C[5][7]
Stock Solution
Concentration1 mg/mLProtocol
SolventDMSO[3]
Storage Temperature-20°C[7]
Working Solutions
Concentration Range1 ng/mL - 1000 ng/mLProtocol
DiluentAcetonitrile/Water or Methanol[1][10]
Stability of Analytical SolutionsStable for up to 26 hours at 25°C[1]

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Stock Solution (1 mg/mL) cluster_1 Preparation of Intermediate Solution (e.g., 10 µg/mL) cluster_2 Preparation of Working Solutions (e.g., 1-1000 ng/mL) weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve volume 3. Adjust Volume to 1 mL dissolve->volume store_stock 4. Store at -20°C volume->store_stock dilute_intermediate 5. Dilute Stock Solution store_stock->dilute_intermediate mix_intermediate 6. Mix Thoroughly dilute_intermediate->mix_intermediate serial_dilution 7. Perform Serial Dilutions mix_intermediate->serial_dilution use 8. Use for Analysis serial_dilution->use

Caption: Workflow for this compound Standard Solution Preparation.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound standard solutions. Adherence to these procedures will ensure the accuracy and consistency of analytical results. The provided workflow and data table serve as quick references for researchers and analysts in drug development and clinical research settings.

References

Application Notes and Protocols for Bioequivalence Studies of Brexpiprazole Formulations Using Brexpiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole is an atypical antipsychotic agent, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. It is approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. To ensure therapeutic equivalence between a new generic formulation and the innovator product, or between different formulations of the drug, bioequivalence (BE) studies are essential.

These studies are designed to compare the rate and extent of absorption of the active pharmaceutical ingredient from the test and reference formulations under standardized conditions. A critical component of these studies is the accurate quantification of brexpiprazole in biological matrices, typically plasma. This is achieved using a validated bioanalytical method, most commonly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS) is employed. Brexpiprazole-d8, a deuterated analog of brexpiprazole, is the ideal internal standard for this purpose due to its similar physicochemical properties and co-eluting chromatographic behavior with the analyte, ensuring high accuracy and precision of the analytical method.[1]

This document provides detailed application notes and protocols for conducting bioequivalence studies of brexpiprazole formulations, with a focus on the use of this compound as an internal standard.

Bioanalytical Method for Brexpiprazole Quantification

A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. The following protocol outlines a typical LC-MS/MS method for the quantification of brexpiprazole in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Brexpiprazole reference standard, this compound (internal standard)

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (analytical grade), Water (deionized, 18 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of brexpiprazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the brexpiprazole stock solution with a methanol/water (1:1, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 25 µL of methanol is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System UPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B)
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Brexpiprazole: m/z 434.2 → 273.2This compound: m/z 442.2 → 281.2
Source Temperature 150°C
Desolvation Temperature 500°C
Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters and typical acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of brexpiprazole and this compound in blank plasma from at least six different sources.
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the concentration range (e.g., 0.1 - 100 ng/mL). Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation).
Accuracy and Precision Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% of the nominal value (±20% at LLOQ). This should be assessed at a minimum of four QC levels (LLOQ, low, medium, and high).
Matrix Effect The matrix factor should be consistent across different sources of plasma. The CV of the matrix factor should be ≤15%.
Recovery The extraction recovery of brexpiprazole and this compound should be consistent, precise, and reproducible.
Stability Brexpiprazole stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. Analyte concentration should not deviate by more than ±15% from the nominal concentration.

Bioequivalence Study Protocol

A typical bioequivalence study for a brexpiprazole formulation would follow a single-dose, randomized, two-period, two-sequence, crossover design in healthy adult volunteers under fasting conditions.

Study Design
  • Study Population: Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years.

  • Design: Randomized, open-label, two-treatment, two-period, crossover.

  • Treatments:

    • Test (T): Generic/new brexpiprazole formulation.

    • Reference (R): Innovator brexpiprazole formulation (e.g., Rexulti®).

  • Dose: A single oral dose of a selected strength (e.g., 2 mg).

  • Washout Period: A washout period of at least 10 times the half-life of brexpiprazole (approximately 91 hours) should be maintained between the two periods. A 28-day washout period is commonly used.[1]

  • Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for brexpiprazole from the plasma concentration-time data for each subject:

    • Cmax: Maximum observed plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • Tmax: Time to reach Cmax.

  • Statistical Analysis:

    • The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed (natural log).

    • An analysis of variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject.

    • The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-∞ are calculated.

  • Bioequivalence Criteria: The test formulation is considered bioequivalent to the reference formulation if the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[1]

Data Presentation

The results of the bioequivalence study should be presented in a clear and concise manner. The following tables provide examples of how to summarize the demographic, pharmacokinetic, and statistical data.

Table 1: Subject Demographics
CharacteristicMean ± SD (Range) or N (%)
Number of Subjects (N) 30
Age (years) 28.5 ± 5.2 (20 - 40)
Height (cm) 175.3 ± 6.8 (165 - 188)
Weight (kg) 70.2 ± 8.1 (58 - 85)
Body Mass Index ( kg/m ²) 22.8 ± 1.9 (19.5 - 26.1)
Sex (Male/Female) 30 (100%) / 0 (0%)
Table 2: Pharmacokinetic Parameters of Brexpiprazole (Test vs. Reference Formulation)
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 15.8 ± 3.916.1 ± 4.2
AUC0-t (ng·h/mL) 485.6 ± 112.3490.2 ± 118.7
AUC0-∞ (ng·h/mL) 510.4 ± 120.1515.8 ± 125.4
Tmax (h) (Median [Range])4.0 [2.0 - 6.0]4.0 [2.0 - 6.0]
t½ (h) 90.5 ± 15.391.2 ± 16.1
Table 3: Statistical Analysis of Bioequivalence
ParameterGeometric Mean Ratio (Test/Ref) (%)90% Confidence Interval (%)Bioequivalence Conclusion
Cmax 98.1492.50 - 104.15Passes
AUC0-t 99.0694.88 - 103.42Passes
AUC0-∞ 98.9594.75 - 103.35Passes

Note: The data presented in these tables are representative and for illustrative purposes only.

Visualizations

Experimental Workflow for a Brexpiprazole Bioequivalence Study

G cluster_0 Pre-Study cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Design & IRB Approval Screening Subject Screening & Informed Consent Protocol->Screening Randomization Randomization Period1 Period 1: Dosing (Test/Ref) & Blood Sampling Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing (Ref/Test) & Blood Sampling Washout->Period2 SamplePrep Plasma Sample Preparation (with this compound) Period2->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Data Quantification LCMS->Quantification PK Pharmacokinetic Analysis Quantification->PK Stats Statistical Analysis (90% CI) PK->Stats Report Final Report & Submission Stats->Report

Caption: Workflow of a brexpiprazole bioequivalence study.

Role of this compound as an Internal Standard

G cluster_0 Sample Processing cluster_1 LC-MS/MS Analysis cluster_2 Quantification Plasma Plasma Sample (Brexpiprazole) Extraction Extraction Plasma->Extraction IS This compound (Internal Standard) IS->Extraction Variability Sources of Variability: - Pipetting errors - Extraction efficiency - Ion suppression/enhancement - Injection volume IS->Variability LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Peak Area Ratio (Brexpiprazole / this compound) MS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Brexpiprazole Concentration Calibration->Concentration Variability->Ratio Correction

Caption: Use of an internal standard in bioanalysis.

References

Application Notes and Protocols: The Use of Brexpiprazole-d8 in Preclinical and Clinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic brexpiprazole, in both preclinical and clinical drug development. Detailed protocols for its application as an internal standard in pharmacokinetic studies are provided, alongside a summary of relevant clinical trial data for brexpiprazole.

Introduction to Brexpiprazole and the Role of a Deuterated Internal Standard

Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its pharmacological profile includes partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A and noradrenaline α1B/2C receptors.[1]

In drug development, understanding a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical. Accurate quantification of the drug in biological matrices is essential for these studies. This compound serves as an ideal internal standard for the bioanalysis of brexpiprazole.[2] Its near-identical chemical and physical properties to brexpiprazole, with a distinct mass due to the deuterium atoms, allow for precise and accurate quantification by mass spectrometry, correcting for variations in sample preparation and instrument response.[2]

Preclinical Applications of this compound

The primary application of this compound in the preclinical phase is as an internal standard for the quantitative analysis of brexpiprazole in biological samples from animal studies. These studies are fundamental in characterizing the pharmacokinetic profile and establishing a dose-response relationship before moving to human trials.

Key Preclinical Experiments Utilizing this compound:
  • Pharmacokinetic (PK) Studies: Determining key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life in animal models (e.g., rats, dogs).

  • Bioavailability Studies: Assessing the fraction of an administered dose of brexpiprazole that reaches the systemic circulation.

  • Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the pharmacokinetics of brexpiprazole.

  • Toxicokinetic (TK) Studies: Relating the systemic exposure of brexpiprazole to toxicity findings in preclinical safety studies.

Clinical Applications of this compound

In the clinical phase, this compound continues to be the internal standard of choice for the bioanalysis of brexpiprazole in human plasma or serum samples. This is crucial for:

  • Phase I Clinical Trials: Characterizing the safety, tolerability, and pharmacokinetics of brexpiprazole in healthy volunteers.

  • Phase II/III Clinical Trials: Establishing the efficacy and safety of brexpiprazole in patient populations and correlating drug exposure with clinical outcomes.

  • Therapeutic Drug Monitoring (TDM): In some clinical settings, monitoring plasma concentrations of brexpiprazole to optimize dosing and minimize adverse effects.

Quantitative Data from Brexpiprazole Clinical Trials

The following tables summarize efficacy data from key Phase 3 clinical trials of brexpiprazole.

Table 1: Efficacy of Brexpiprazole in Acute Schizophrenia (6-Week, Randomized, Double-Blind, Placebo-Controlled Trial - NCT01396421) [3][4]

Outcome MeasurePlacebo (n=184)Brexpiprazole 2 mg/day (n=182)Brexpiprazole 4 mg/day (n=185)
PANSS Total Score
Baseline (Mean)95.295.295.2
Change from Baseline at Week 6 (Mean)-12.00-20.72-19.64
Treatment Difference vs. Placebo--8.72-7.64
CGI-S Score
Baseline (Mean)4.94.94.9
Change from Baseline at Week 6 (Mean)-0.86-1.19-1.24
Treatment Difference vs. Placebo--0.33-0.38

PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity Statistically significant difference (p<0.05)

Table 2: Efficacy of Brexpiprazole in Agitation Associated with Alzheimer's Dementia (12-Week, Randomized, Double-Blind, Placebo-Controlled Trial) [5][6]

Outcome MeasurePlacebo (n=117)Brexpiprazole 2 or 3 mg/day (n=228)
CMAI Total Score
Change from Baseline at Week 12 (LSMD)--5.32
p-value vs. Placebo-0.0026
CGI-S Score for Agitation
Change from Baseline at Week 12 (LSMD)--0.27
p-value vs. Placebo-0.0078

CMAI: Cohen-Mansfield Agitation Inventory; CGI-S: Clinical Global Impression - Severity; LSMD: Least Squares Mean Difference Statistically significant difference (p<0.05)

Experimental Protocols

Protocol 1: Quantitative Analysis of Brexpiprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the determination of brexpiprazole concentrations in human plasma for pharmacokinetic analysis.

1. Materials and Reagents:

  • Brexpiprazole reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

3. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare stock solutions of brexpiprazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the brexpiprazole stock solution with 50% methanol to prepare working standard solutions for the calibration curve (e.g., ranging from 0.5 to 100 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 10 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibration at 10% B

  • Mass Spectrometry (Positive Ion Mode):

    • MRM Transitions:

      • Brexpiprazole: m/z 434.3 → 273.4

      • This compound: m/z 442.3 → 281.4 (example, will vary based on deuteration pattern)

6. Data Analysis:

  • Integrate the peak areas for brexpiprazole and this compound.

  • Calculate the peak area ratio (brexpiprazole/Brexpiprazole-d8).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.

  • Determine the concentration of brexpiprazole in the QC and unknown samples from the calibration curve.

Visualizations

G cluster_0 Brexpiprazole Signaling Pathway Brexpiprazole Brexpiprazole D2R Dopamine D2 Receptor Brexpiprazole->D2R Partial Agonist HT1AR Serotonin 5-HT1A Receptor Brexpiprazole->HT1AR Partial Agonist HT2AR Serotonin 5-HT2A Receptor Brexpiprazole->HT2AR Antagonist Alpha1BR Noradrenergic α1B Receptor Brexpiprazole->Alpha1BR Antagonist Downstream Modulation of Downstream Signaling Cascades D2R->Downstream HT1AR->Downstream HT2AR->Downstream Alpha1BR->Downstream Therapeutic Therapeutic Effects (Antipsychotic, Antidepressant) Downstream->Therapeutic

Caption: Brexpiprazole's multimodal mechanism of action.

G cluster_1 Pharmacokinetic Study Workflow Dosing Drug Administration (Brexpiprazole) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis Bioanalysis (LC-MS/MS) using this compound Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis Reporting Reporting of PK Parameters (Cmax, AUC, t1/2) PK_Analysis->Reporting

Caption: Workflow for a typical pharmacokinetic study.

G cluster_2 Bioanalytical Sample Analysis Workflow Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Injection LC-MS/MS Injection Supernatant_Transfer->LCMS_Injection Data_Quant Data Quantification LCMS_Injection->Data_Quant

Caption: Sample preparation for LC-MS/MS analysis.

References

Application Notes and Protocols for Brexpiprazole-d8 in CYP-Mediated Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole is an atypical antipsychotic agent metabolized primarily by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.[1] Understanding the metabolic profile of brexpiprazole is crucial for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring therapeutic efficacy and safety. Brexpiprazole-d8, a deuterated analog of brexpiprazole, serves as an ideal internal standard for the quantitative analysis of brexpiprazole and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Its chemical identity to the parent compound ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for precise and accurate quantification.[2] This document provides detailed application notes and experimental protocols for utilizing this compound in studies of brexpiprazole metabolism by CYP enzymes.

Data Presentation

Table 1: Inhibitory Potential of Brexpiprazole on Major CYP Isoforms
CYP IsoformIC50 (μmol/L)Inhibitory Potential
CYP2B68.19Moderate
CYP2C9>13Weak
CYP2C19>13Weak
CYP2D6>13Weak
CYP3A4>13Weak

Source: In vitro investigation of brexpiprazole and its metabolite, DM-3411.

Table 2: Contribution of CYP Isoforms to Brexpiprazole Metabolism
CYP IsoformContribution to MetabolismPrimary Metabolite
CYP2D6MajorDM-3411 (S-oxide)
CYP3A4MajorDM-3411 (S-oxide)

Source: Brexpiprazole is primarily metabolized by CYP2D6 and CYP3A4.[1]

Experimental Protocols

In Vitro Metabolism of Brexpiprazole using Human Liver Microsomes (HLM)

This protocol describes the procedure for assessing the metabolism of brexpiprazole in vitro using pooled human liver microsomes. This compound is used as an internal standard for accurate quantification of the remaining parent drug.

Materials and Reagents:

  • Brexpiprazole

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Purified Water (e.g., Milli-Q)

  • Microcentrifuge tubes

  • Incubator shaker (37°C)

Procedure:

  • Preparation of Working Solutions:

    • Prepare a stock solution of brexpiprazole (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • From the stock solutions, prepare working solutions of brexpiprazole at various concentrations in the incubation buffer (Potassium Phosphate Buffer).

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium Phosphate Buffer (to make up the final volume)

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

      • Brexpiprazole working solution (final concentration, e.g., 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (final concentration, e.g., 100 nM).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis for Quantification of Brexpiprazole

This protocol provides a representative method for the quantification of brexpiprazole using this compound as an internal standard.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brexpiprazole: m/z 434.2 → 221.1 (Quantifier), 434.2 → 193.1 (Qualifier)

    • This compound: m/z 442.2 → 229.1 (Quantifier)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: The specific MRM transitions and ion source parameters should be optimized for the instrument in use.

Visualizations

Brexpiprazole_Metabolism_Workflow cluster_Preparation Sample Preparation cluster_Incubation In Vitro Incubation cluster_Termination Reaction Termination & Extraction cluster_Analysis Analysis Brexpiprazole Brexpiprazole Stock Incubation_Mix Incubation Mixture (Brexpiprazole + HLM + Buffer) Brexpiprazole->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix Buffer Incubation Buffer Buffer->Incubation_Mix Reaction Metabolic Reaction (37°C) Incubation_Mix->Reaction NADPH NADPH Regeneration System NADPH->Reaction Termination_Solvent Acetonitrile with This compound (IS) Reaction->Termination_Solvent Centrifugation Protein Precipitation & Centrifugation Termination_Solvent->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Experimental workflow for in vitro metabolism of brexpiprazole.

Brexpiprazole_Metabolic_Pathway Brexpiprazole Brexpiprazole Metabolite DM-3411 (Brexpiprazole S-oxide) Brexpiprazole->Metabolite S-oxidation CYP2D6 CYP2D6 CYP2D6->Metabolite CYP3A4 CYP3A4 CYP3A4->Metabolite

Caption: Primary metabolic pathway of brexpiprazole.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Brexpiprazole-d8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Brexpiprazole-d8 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of Brexpiprazole?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the analysis of Brexpiprazole, components of biological matrices like plasma or urine, such as phospholipids, salts, and metabolites, can interfere with the ionization of Brexpiprazole and its deuterated internal standard (IS), this compound. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the assay.[1][3]

Q2: I am observing low signal intensity for my this compound internal standard. What are the potential causes?

A2: Low signal intensity for this compound can stem from several factors:

  • Ion Suppression: This is a primary cause, where matrix components co-eluting with the internal standard inhibit its ionization.[4]

  • Chromatographic Separation from Analyte: A slight difference in retention time between Brexpiprazole and this compound (the "deuterium isotope effect") can lead to them experiencing different degrees of ion suppression if they elute in a region of the chromatogram with significant matrix interference.[4]

  • Suboptimal Concentration: If the concentration of the internal standard is significantly lower than that of the analyte, its signal may be suppressed by the analyte itself.[4]

  • Standard Quality and Purity: Low chemical or isotopic purity of the deuterated standard can result in a weaker signal for the target ion.[4]

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions can lower its effective concentration.[4]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions.[4][5]

Q3: How can I experimentally determine if matrix effects are the cause of the issues with my this compound signal?

A3: A post-extraction spike analysis is a standard experiment to quantify the extent of matrix effects.[4][6] This involves comparing the signal of this compound in a clean solution to its signal when spiked into an extracted blank matrix sample. A significant difference in signal intensity between the two indicates the presence of ion suppression or enhancement.

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines the experimental protocol for a post-extraction spike analysis to determine the presence and magnitude of matrix effects on this compound.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[4]

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

Data Interpretation:

%ME Value Interpretation Potential Impact on Brexpiprazole Assay
< 85% Significant Ion SuppressionUnderestimation of Brexpiprazole concentration.
85% - 115% Minimal to No Matrix EffectAssay results are likely reliable.
> 115% Significant Ion EnhancementOverestimation of Brexpiprazole concentration.

Example Data:

Sample Set Description Mean Peak Area of this compound (n=3) Calculated %ME
ANeat Solution850,000-
BPost-Extraction Spike510,00060%

In this example, the calculated %ME of 60% indicates significant ion suppression.

Troubleshooting Workflow for Matrix Effects

start Problem: Inaccurate or Imprecise Results for Brexpiprazole check_is Investigate Internal Standard (this compound) Signal start->check_is matrix_effect_exp Perform Post-Extraction Spike Experiment check_is->matrix_effect_exp interpret_results Interpret Matrix Effect Results matrix_effect_exp->interpret_results ion_suppression Ion Suppression Detected (%ME < 85%) interpret_results->ion_suppression Low Signal no_effect No Significant Matrix Effect (85% <= %ME <= 115%) interpret_results->no_effect Acceptable Signal ion_enhancement Ion Enhancement Detected (%ME > 115%) interpret_results->ion_enhancement High Signal mitigation Implement Mitigation Strategies ion_suppression->mitigation other_issues Investigate Other Potential Issues (e.g., standard stability, instrument performance) no_effect->other_issues ion_enhancement->mitigation revalidate Re-evaluate Matrix Effects mitigation->revalidate

Caption: A flowchart for troubleshooting matrix effects.

Guide 2: Mitigation Strategies for Matrix Effects

If significant matrix effects are identified, the following strategies can be employed to minimize their impact on your Brexpiprazole analysis.

1. Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.

  • Solid-Phase Extraction (SPE): This technique can selectively isolate Brexpiprazole and this compound while removing a significant portion of matrix components like phospholipids.[1][7]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up the sample. A validated LLE method has been used for the determination of brexpiprazole in dog plasma.[8]

  • Protein Precipitation: While simple, this method is less effective at removing phospholipids, a major cause of ion suppression in bioanalysis.

2. Modify Chromatographic Conditions: The aim is to chromatographically separate Brexpiprazole and this compound from the co-eluting matrix interferences.

  • Change the HPLC Column: Using a column with a different stationary phase chemistry can alter the retention of both the analytes and interfering compounds.

  • Adjust the Mobile Phase Gradient: Modifying the gradient profile can improve the resolution between the analytes and matrix components.[3]

  • Employ a Divert Valve: A divert valve can be used to direct the initial and final portions of the chromatographic run, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.[9]

3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[3][9] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted Brexpiprazole concentration.

Mitigation Strategy Selection

cluster_0 Primary Mitigation Approaches cluster_1 Specific Techniques Sample Prep Optimize Sample Preparation SPE Solid-Phase Extraction (SPE) Sample Prep->SPE LLE Liquid-Liquid Extraction (LLE) Sample Prep->LLE Chromatography Modify Chromatography Column Change HPLC Column Chromatography->Column Gradient Adjust Mobile Phase Gradient Chromatography->Gradient Divert Use Divert Valve Chromatography->Divert Dilution Sample Dilution Dilute Dilute Sample Extract Dilution->Dilute

Caption: Key strategies to mitigate matrix effects.

Brexpiprazole Metabolism and Potential Interferences

Brexpiprazole is metabolized in vivo, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[10][11] This metabolic activity produces various metabolites, which can potentially interfere with the analysis of the parent drug.[10] A major metabolite found in animals and humans is DM-3411.[11] When developing a bioanalytical method, it is crucial to ensure that the chromatographic conditions can separate Brexpiprazole and this compound from these metabolites to avoid any potential cross-talk or interference in the mass spectrometer.

References

Technical Support Center: Optimizing LC Gradient for Brexpiprazole and Brexpiprazole-d8 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Brexpiprazole and its deuterated internal standard, Brexpiprazole-d8.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Brexpiprazole from this compound?

A1: The primary challenge lies in the high structural similarity between Brexpiprazole and its deuterated analog, this compound. Deuterium substitution results in very subtle differences in physicochemical properties. In reversed-phase liquid chromatography (RPLC), this often leads to co-elution or very minimal separation, a phenomenon attributed to the "chromatographic isotope effect."[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can cause minor differences in polarity and interaction with the stationary phase.[1]

Q2: Is baseline separation of Brexpiprazole and this compound always necessary?

A2: Not necessarily. For bioanalytical methods using tandem mass spectrometry (LC-MS/MS), co-elution is often acceptable because the mass difference allows for selective detection and quantification. However, if you are using a UV detector or if there is a risk of ion suppression or enhancement due to matrix effects, achieving chromatographic separation is highly recommended for robust and accurate quantification.[1]

Q3: What is the "chromatographic isotope effect" and how can I use it to my advantage?

A3: The chromatographic isotope effect refers to the difference in retention behavior between a compound and its isotopically labeled counterpart.[2][3][4] In RPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[1] This is because the C-D bond is less polarizable than the C-H bond, leading to weaker van der Waals interactions with the non-polar stationary phase. By optimizing your chromatographic conditions, you can amplify this subtle effect to achieve separation.

Q4: What are the key parameters to focus on when optimizing the separation?

A4: The most influential parameters for separating isotopic compounds are the mobile phase composition (including organic modifier, pH, and additives), the stationary phase chemistry, the column temperature, and the gradient slope.[3][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the method development for separating Brexpiprazole and this compound.

Problem 1: Complete Co-elution of Brexpiprazole and this compound

Possible Causes:

  • The current chromatographic conditions are not selective enough to resolve the two compounds.

  • The chosen stationary phase does not provide sufficient interaction differences.

Troubleshooting Steps:

  • Modify the Gradient:

    • Decrease the gradient slope (make it shallower) around the elution time of the analytes. A slower change in the mobile phase composition can enhance the resolution of closely eluting peaks.[1][6]

    • Introduce an isocratic hold at a specific organic modifier concentration where the separation begins to appear.

  • Change the Organic Modifier:

    • If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.

  • Adjust the Mobile Phase pH:

    • Brexpiprazole is a weakly basic compound.[4] Small changes in the mobile phase pH can affect its degree of ionization and interaction with the stationary phase, potentially improving separation.[6]

  • Evaluate Different Stationary Phases:

    • Experiment with columns of different chemistry (e.g., C8, Phenyl-Hexyl, or embedded polar group phases) in addition to the standard C18.[1] Phenyl phases, for instance, can offer different selectivity based on pi-pi interactions.

  • Optimize the Column Temperature:

    • Vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[6][8]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Column overload.

  • Inappropriate sample solvent.

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • For basic compounds like Brexpiprazole, using a mobile phase with a pH 2-3 units below its pKa can improve peak shape by ensuring it is in a single ionic form.

    • Alternatively, working at a higher pH (e.g., pH 8-10 with a suitable hybrid-silica column) can also yield good peak shapes for basic analytes.

  • Use Mobile Phase Additives:

    • A small amount of an amine additive, like triethylamine (TEA) or dimethyloctylamine (DMOA), in the mobile phase can mask active silanol groups on the stationary phase and reduce peak tailing.

  • Reduce Injection Volume or Sample Concentration:

    • Injecting a smaller volume or diluting the sample can prevent column overload, which is a common cause of peak fronting.[9]

  • Ensure Sample Solvent Compatibility:

    • The sample solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing at the head of the column.[9]

Problem 3: Inconsistent Retention Times

Possible Causes:

  • Inadequate column equilibration between injections.

  • Changes in mobile phase composition over time.

  • Fluctuations in column temperature.

Troubleshooting Steps:

  • Increase Equilibration Time:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Prepare Fresh Mobile Phase:

    • Prepare fresh mobile phases daily to avoid changes in composition due to evaporation of the organic component.

  • Use a Column Thermostat:

    • Maintain a constant and consistent column temperature using a column oven to minimize retention time drift.[8]

Experimental Protocols

Starting Method Conditions for Brexpiprazole Analysis

The following table summarizes typical starting conditions for the analysis of Brexpiprazole based on published methods. These can be used as a foundation for developing the separation of Brexpiprazole and this compound.

ParameterCondition 1Condition 2Condition 3
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmC8, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 95% B in 10 min40% to 80% B in 15 min30% to 70% B in 12 min
Flow Rate 1.0 mL/min0.9 mL/min1.0 mL/min
Column Temperature 30 °C25 °C35 °C
Detection UV at 215 nmUV at 214 nmUV at 216 nm
Injection Volume 10 µL20 µL15 µL
Reference [2][4][3][10][9][11]
Systematic Approach to Method Optimization

The following workflow illustrates a systematic approach to optimize the separation of Brexpiprazole and this compound.

G cluster_0 Method Development Workflow A Start with an existing Brexpiprazole method B Inject Brexpiprazole and this compound mixture A->B C Evaluate initial separation B->C D Is separation adequate (Rs > 1.0)? C->D E Optimize Gradient Slope D->E No I Finalized Method D->I Yes F Adjust Mobile Phase (Organic solvent, pH) E->F G Change Column Chemistry F->G H Vary Temperature G->H H->C Re-evaluate G cluster_1 Troubleshooting Co-elution Start Problem: Co-elution of Analyte and IS Step1 Decrease gradient steepness Start->Step1 Check1 Resolution improved? Step1->Check1 Step2 Change organic modifier (ACN to MeOH or vice versa) Check1->Step2 No Success Resolution achieved Check1->Success Yes Check2 Resolution improved? Step2->Check2 Step3 Adjust mobile phase pH Check2->Step3 No Check2->Success Yes Check3 Resolution improved? Step3->Check3 Step4 Try a different column (e.g., Phenyl-Hexyl) Check3->Step4 No Check3->Success Yes Step4->Success If successful

References

Minimizing isotopic cross-talk between Brexpiprazole and Brexpiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of Brexpiprazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Brexpiprazole and its deuterated internal standard, Brexpiprazole-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A primary focus of this guide is to address the challenge of minimizing isotopic cross-talk, ensuring accurate and reliable data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of Brexpiprazole and this compound analysis?

A1: Isotopic cross-talk refers to the interference caused by the natural isotopic abundance of Brexpiprazole contributing to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. Brexpiprazole has a molecular formula of C₂₅H₂₇N₃O₂S. Due to the natural abundance of isotopes like Carbon-13 (¹³C), a small percentage of unlabeled Brexpiprazole molecules will have a mass that is several mass units higher than the monoisotopic mass. If the mass difference between Brexpiprazole and this compound is not substantial, the isotopic peaks of Brexpiprazole can overlap with the mass of the SIL-IS. This overlap can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte.[1][2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Brexpiprazole analysis?

A2: A SIL-IS is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[3] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in the analytical process. This compound is an ideal internal standard for Brexpiprazole as it co-elutes with the analyte, providing the most accurate correction for any analytical variations.[4]

Q3: What are the potential consequences of unaddressed isotopic cross-talk?

A3: Unaddressed isotopic cross-talk can lead to several issues, including:

  • Inaccurate quantification: An artificially high internal standard signal will cause the calculated concentration of the analyte to be underestimated.

  • Non-linear calibration curves: The cross-talk is often more pronounced at higher analyte concentrations, leading to a non-linear relationship between the analyte concentration and the response ratio.[5][6]

  • Poor assay precision and accuracy: The variability in the extent of cross-talk can lead to poor reproducibility of quality control (QC) samples.

Q4: How can I determine if isotopic cross-talk is affecting my assay?

A4: You can assess isotopic cross-talk by performing the following experiments:

  • Zero Sample Analysis: Analyze a blank matrix sample fortified with the highest concentration of Brexpiprazole from your calibration curve but without any this compound. Monitor the MRM transition for this compound. Any significant signal detected at the retention time of Brexpiprazole indicates cross-talk.

  • Internal Standard Purity Check: Analyze a solution containing only this compound. Monitor the MRM transition for Brexpiprazole. A signal at the retention time of Brexpiprazole would indicate the presence of unlabeled analyte as an impurity in the internal standard.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of Brexpiprazole when using this compound as an internal standard.

Issue 1: Non-linear calibration curve, particularly at higher concentrations.

  • Potential Cause: Significant isotopic cross-talk from high concentrations of Brexpiprazole to the this compound channel.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: While Brexpiprazole and this compound are expected to co-elute, ensuring baseline separation from other matrix components can improve signal-to-noise and overall data quality.

    • Select Optimal MRM Transitions:

      • Rationale: The choice of precursor and product ions can influence the degree of isotopic overlap.

      • Protocol: Infuse standard solutions of both Brexpiprazole and this compound into the mass spectrometer to determine the most abundant and specific precursor ([M+H]⁺) and product ions. For this compound, select a product ion that ideally retains the deuterium labels to maximize the mass difference from any potential fragments of Brexpiprazole.[1]

    • Adjust Internal Standard Concentration:

      • Rationale: A higher concentration of the internal standard can minimize the relative contribution of the cross-talk signal from the analyte.[7]

      • Protocol: Prepare and analyze calibration curves with different concentrations of this compound to find the optimal concentration that improves linearity without introducing other issues like detector saturation.

Issue 2: Poor precision and accuracy in quality control (QC) samples.

  • Potential Cause: Inconsistent isotopic cross-talk, matrix effects, or suboptimal sample preparation.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects:

      • Protocol: Perform a post-column infusion experiment with a standard solution of Brexpiprazole and this compound while injecting an extracted blank matrix sample. A suppression or enhancement of the signal at the retention time of the analyte indicates the presence of matrix effects.

      • Solution: Improve the sample preparation method (e.g., by using solid-phase extraction instead of protein precipitation) to remove interfering matrix components.

    • Verify Internal Standard Stability and Purity:

      • Protocol: Regularly check the purity of the this compound stock solution for the presence of unlabeled Brexpiprazole. Also, assess the stability of the internal standard under the storage and experimental conditions.[8]

    • Consider a Different SIL-IS:

      • Rationale: If cross-talk remains a significant and unmanageable issue, using a SIL-IS with a larger mass difference (e.g., ¹³C₆-Brexpiprazole) can be a definitive solution, though it may be more costly.[1]

Experimental Protocols

Protocol 1: Selection of MRM Transitions for Brexpiprazole and this compound

  • Prepare separate 1 µg/mL solutions of Brexpiprazole and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the Brexpiprazole solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Perform a Q1 scan to identify the protonated precursor ion ([M+H]⁺). For Brexpiprazole (MW = 433.57 g/mol ), this should be approximately m/z 434.2.

  • Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.

  • Repeat steps 2-4 for the this compound solution. For this compound (MW ≈ 441.6 g/mol ), the precursor ion should be around m/z 442.2.[9]

  • Select the most intense and specific precursor-product ion transitions for both the analyte and the internal standard for use in the LC-MS/MS method.

Table 1: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Brexpiprazole434.2To be determined experimentally
This compound442.2To be determined experimentally

Note: The optimal product ions need to be determined empirically.

Protocol 2: LC-MS/MS Method for Brexpiprazole Analysis

The following is a general starting point for method development. Optimization will be required based on the specific instrumentation and experimental goals.

Table 2: Example LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike extraction Protein Precipitation or SPE is_spike->extraction supernatant Collect Supernatant/Eluate extraction->supernatant evap Evaporate and Reconstitute supernatant->evap injection Inject into LC-MS/MS evap->injection chromatography Chromatographic Separation injection->chromatography detection MRM Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Brexpiprazole calibration->quantification

Caption: Experimental workflow for Brexpiprazole quantification.

troubleshooting_logic start Non-linear Calibration Curve? cause1 Isotopic Cross-talk start->cause1 Yes check_separation Adequate Chromatographic Separation? start->check_separation No solution1 Optimize MRM Transitions cause1->solution1 solution2 Increase IS Concentration cause1->solution2 cause2 Matrix Effects solution3 Improve Sample Cleanup cause2->solution3 check_separation->cause2 Yes optimize_lc Optimize LC Method check_separation->optimize_lc No

References

Enhancing sensitivity of Brexpiprazole detection using Brexpiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Brexpiprazole-d8 to enhance the sensitivity and reliability of Brexpiprazole detection in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Brexpiprazole quantification?

A1: Utilizing a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative LC-MS/MS analysis.[1] Since this compound is chemically almost identical to Brexpiprazole, it exhibits similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability that can occur during sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][2]

Q2: What are the ideal purity requirements for this compound?

A2: For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher. High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled Brexpiprazole as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[1]

Q3: How many deuterium atoms are optimal for an internal standard like this compound?

A3: Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[1] this compound, with eight deuterium atoms, provides a sufficient mass shift to distinguish it from the natural isotopic distribution of Brexpiprazole, thus preventing analytical interference or "cross-talk".[3]

Q4: Can this compound be used for the quantification of Brexpiprazole's major metabolite, DM-3411?

A4: While this compound is the ideal internal standard for Brexpiprazole, a separate internal standard is often used for the metabolite DM-3411 to best mimic its specific extraction and ionization characteristics. However, in some cases, if the chromatographic and mass spectrometric behaviors are very similar, it might be possible to use this compound for both, but this would require thorough validation. Some studies have utilized a different internal standard for DM-3411 in conjunction with this compound for Brexpiprazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Brexpiprazole using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor Precision and Inaccurate Quantification Inconsistent sample preparation, instrument variability, or matrix effects not being fully compensated for.- Ensure Homogeneous Mixing: Thoroughly vortex or mix samples after the addition of this compound to ensure uniform distribution.- Check for Co-elution: Verify that Brexpiprazole and this compound are co-eluting. A slight separation can expose them to different matrix components, leading to differential matrix effects.[4] Adjust chromatographic conditions (e.g., gradient, column temperature) if necessary.- Evaluate Matrix Effects: Conduct post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram.[4]
Chromatographic Separation of Brexpiprazole and this compound The "isotope effect," where the presence of heavier deuterium atoms can slightly alter the retention time compared to the non-labeled analyte.- Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or try a different stationary phase to achieve better co-elution.- Adjust Column Temperature: Modifying the column temperature can alter selectivity and may improve co-elution.[4]
Contribution of Unlabeled Analyte from this compound The deuterated internal standard may contain a small amount of the unlabeled Brexpiprazole as an impurity.- Assess Purity: Inject a high-concentration solution of this compound alone to check for any signal at the m/z of Brexpiprazole.- Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard.- Background Subtraction: If a consistent level of unlabeled analyte is present, the response can be subtracted from all samples, or the calibration curve can be adjusted.
Drifting Internal Standard Signal Deuterium-hydrogen exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent. This is more likely with labels at acidic or basic sites.- Evaluate Solvent Stability: Incubate this compound in the sample diluent and mobile phase for the duration of a typical analytical run and re-inject to see if the signal of the unlabeled analyte increases.- pH Control: Maintain a consistent and appropriate pH in the mobile phase and sample solutions to minimize exchange.
Isotopic Interference from Analyte to Internal Standard For compounds with a high molecular weight or those containing atoms with multiple isotopes (like sulfur in Brexpiprazole), the natural isotopic distribution of the analyte can contribute to the signal of the internal standard.- Check Isotopic Distribution: In high-resolution mass spectrometry, examine the isotopic pattern of a high-concentration standard of Brexpiprazole to see if there is any overlap with the m/z of this compound.- Use a Higher Mass-Shifted Standard: If significant interference is observed, consider using an internal standard with a larger mass difference (e.g., ¹³C or ¹⁵N labeled).[5]

Experimental Protocols

Detailed Protocol for Quantification of Brexpiprazole in Human Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized in your laboratory.

1. Materials and Reagents:

  • Brexpiprazole reference standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • 96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Brexpiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Brexpiprazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Brexpiprazole Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Add 200 µL of the this compound working solution in acetonitrile to each well/tube.

  • Vortex the plate/tubes for 2 minutes at high speed to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute with 100 µL of water containing 0.1% formic acid.

  • Vortex briefly and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice.[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Brexpiprazole: e.g., m/z 434.3 → 273.4[6]

    • This compound: e.g., m/z 442.3 → 273.4 (adjust based on the specific deuteration pattern)

  • Optimization: Cone voltage and collision energy should be optimized for both Brexpiprazole and this compound to maximize signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Brexpiprazole and this compound.

  • Calculate the peak area ratio (Brexpiprazole / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Brexpiprazole in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Typical Validation Parameters for a Brexpiprazole Bioanalytical Method Using this compound
ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%0.5 ng/mL[2]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5% to +8%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Pass
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ± 15% of nominalStable under typical storage and handling conditions

Visualizations

Brexpiprazole Signaling Pathway

Brexpiprazole_Signaling Brexpiprazole Brexpiprazole D2R Dopamine D2 Receptor Brexpiprazole->D2R Partial Agonist HT1AR Serotonin 5-HT1A Receptor Brexpiprazole->HT1AR Partial Agonist HT2AR Serotonin 5-HT2A Receptor Brexpiprazole->HT2AR Antagonist Gi Gi D2R->Gi HT1AR->Gi Akt Akt Signaling HT1AR->Akt Gq Gq HT2AR->Gq AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant) PKA->Therapeutic_Effects Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release Ca2_release->Neurite_Outgrowth Neurite_Outgrowth->Therapeutic_Effects Bioanalytical_Workflow start Start: Receive Plasma Samples prep_standards Prepare Calibration Standards and QC Samples start->prep_standards add_is Add this compound Internal Standard start->add_is prep_standards->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dilute Dilute for Injection extract_supernatant->dilute lc_ms_analysis LC-MS/MS Analysis dilute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Report Results data_processing->end

References

Overcoming solubility issues with Brexpiprazole-d8 in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered when working with Brexpiprazole-d8 in biological matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? A1: this compound is a deuterium-labeled version of Brexpiprazole.[1] Deuterated compounds have a higher molecular weight but are chemically similar to their non-deuterated counterparts. Its primary application is as an internal standard for the quantification of Brexpiprazole in biological samples using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What are the general solubility properties of Brexpiprazole and this compound? A2: Brexpiprazole is practically insoluble in water.[3] Its solubility is significantly influenced by the solvent and pH. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[4] this compound is listed as being soluble in DMSO.[1] Due to its structural similarity, the solubility characteristics of this compound are expected to be nearly identical to those of Brexpiprazole.

Q3: Why is solubility a critical factor when analyzing this compound in biological matrices? A3: For a drug or internal standard to be accurately quantified, it must be fully dissolved and remain in solution throughout the sample preparation and analysis process.[5][6] Biological matrices like plasma, serum, or urine are aqueous environments where poorly soluble compounds like this compound can precipitate. This leads to inaccurate and unreliable measurements, low recovery rates, and poor reproducibility.[6]

Q4: How does pH affect the solubility of Brexpiprazole? A4: Brexpiprazole's solubility is pH-dependent. It is a weakly basic compound and exhibits its maximum aqueous solubility in acidic conditions, specifically at pH 4.[3][7] Its solubility is significantly lower in neutral or basic aqueous solutions.[3]

Quantitative Solubility Data

The following tables summarize the known solubility data for Brexpiprazole, which can be used as a close proxy for this compound.

Table 1: Solubility of Brexpiprazole in Various Solvents

Solvent Solubility Reference
Dimethylformamide (DMF) ~30 mg/mL [4]
Dimethyl Sulfoxide (DMSO) ~25 mg/mL [4]
Ethanol ~1 mg/mL [4]
Water (pH 7.0) 0.0063 mg/mL [3]

| 1:7 solution of DMF:PBS (pH 7.2) | ~0.12 mg/mL |[4] |

Table 2: pH-Dependent Aqueous Solubility of Brexpiprazole

pH Solubility Key Observation Reference
2 0.56 mg/mL High solubility in acidic pH
4 Highest Solubility Peak solubility observed [3][7]

| 7 | 0.0063 mg/mL | Practically insoluble in neutral pH |[3] |

Troubleshooting Guide

Problem: My this compound stock solution is cloudy or shows precipitation.

  • Potential Cause 1: Incorrect Solvent Choice.

    • Solution: this compound is poorly soluble in aqueous buffers but soluble in organic solvents.[4] Prepare stock solutions in 100% DMSO, DMF, or ethanol.[4] For subsequent dilutions into aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[4]

  • Potential Cause 2: Low Temperature.

    • Solution: Solubility can decrease at lower temperatures. If storing the solution in a refrigerator or freezer, allow it to fully equilibrate to room temperature and vortex thoroughly before use. Gentle warming may also aid in re-dissolving the compound.[8]

  • Potential Cause 3: Supersaturation.

    • Solution: You may have exceeded the solubility limit of the solvent. Try preparing a more dilute stock solution. If a high concentration is necessary, consider using a co-solvent system or a different primary solvent like DMF, which has a higher solubilizing capacity for Brexpiprazole than DMSO or ethanol.[4]

Problem: I am experiencing low or inconsistent recovery of this compound from plasma/serum samples.

  • Potential Cause 1: Precipitation during Sample Preparation.

    • Solution: The most common sample preparation method for Brexpiprazole in plasma is protein precipitation with a water-miscible organic solvent like acetonitrile or methanol.[2][9] Ensure a sufficient volume of organic solvent is used (typically 3-4 times the plasma volume) to not only precipitate proteins but also to keep the lipophilic this compound in the supernatant.

  • Potential Cause 2: Binding to Proteins or Lipids.

    • Solution: Brexpiprazole has high protein binding (>99%).[3] The protein precipitation step should effectively disrupt this binding. Ensure vigorous vortexing after adding the organic solvent to facilitate the release of the analyte from plasma proteins. If issues persist, consider a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol for a more thorough cleanup.[10][11]

  • Potential Cause 3: pH of the Final Extract.

    • Solution: After protein precipitation, the resulting supernatant will be a mix of organic solvent and aqueous matrix. If this mixture is not sufficiently acidic, this compound may have limited solubility. Acidifying the mobile phase (e.g., with 0.1% formic acid) used for LC-MS analysis helps ensure the analyte remains protonated and soluble.[12]

Problem: My analytical results show poor peak shape or signal instability.

  • Potential Cause 1: Analyte Precipitation on the LC Column or in the Autosampler.

    • Solution: This can occur if the prepared sample (supernatant after protein precipitation) is incompatible with the initial mobile phase conditions. Ensure the organic content of your initial mobile phase is high enough to maintain solubility. For reversed-phase chromatography, avoid starting with a very high aqueous percentage in your gradient.

  • Potential Cause 2: Matrix Effects.

    • Solution: Residual phospholipids or other matrix components after protein precipitation can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement. An effective internal standard like this compound should compensate for this, but severe matrix effects can still cause issues.[11] If matrix effects are suspected, consider a more rigorous sample cleanup method like LLE or SPE.[10]

Experimental Protocols & Workflows

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of 100% DMSO or DMF to achieve the desired concentration (e.g., 1 mg/mL).

  • Solubilization: Vortex the vial for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the solvent.[13] For aqueous solutions, storage for more than one day is not recommended.[4]

Protocol 2: Sample Preparation from Plasma via Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the plasma sample (containing the analyte and spiked with this compound internal standard) into a 1.5 mL microcentrifuge tube.

  • Precipitant Addition: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.

  • Precipitation: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Visualized Workflows

TroubleshootingWorkflow cluster_start Start: Solubility Issue cluster_check Initial Checks cluster_actions Corrective Actions cluster_end Resolution start Precipitation or Low Recovery Observed check_stock Is the stock solution clear? start->check_stock check_protocol Is the extraction protocol optimized? check_stock->check_protocol Yes remake_stock Action: Re-prepare stock solution. - Use 100% DMSO or DMF. - Use sonication. check_stock->remake_stock No adjust_protocol Action: Modify sample prep. - Increase organic solvent ratio. - Check pH. - Use LLE/SPE. check_protocol->adjust_protocol No resolved Issue Resolved check_protocol->resolved Yes remake_stock->check_stock adjust_protocol->check_protocol

Caption: Troubleshooting logic for solubility issues.

SamplePrepWorkflow start Start: Plasma Sample step1 1. Aliquot 100 µL Plasma start->step1 step2 2. Add 300 µL Ice-Cold Acetonitrile step1->step2 step3 3. Vortex Vigorously for 60s step2->step3 step4 4. Centrifuge at >10,000 x g for 10 min step3->step4 step5 5. Transfer Supernatant to New Vial step4->step5 end Ready for LC-MS/MS Analysis step5->end

Caption: Workflow for plasma sample preparation.

References

Impact of different extraction methods on Brexpiprazole-d8 recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of different extraction methods on Brexpiprazole-d8 recovery. This resource offers detailed experimental protocols, troubleshooting advice, and comparative data to assist in optimizing sample preparation for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

The most frequently employed techniques for the extraction of Brexpiprazole and its deuterated internal standards, like this compound, from biological samples such as plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, recovery, throughput, and the analytical technique used for quantification (e.g., LC-MS/MS).

Q2: How do the recovery rates of these extraction methods compare for Brexpiprazole?

Extraction MethodAnalyteMatrixRecovery RateReference
Protein PrecipitationBrexpiprazoleRat Plasma>81.0%[1]
Not Specified (likely PPT or LLE)BrexpiprazoleHuman Plasma98.12%[2]

Note: The recovery rates presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Q3: Which extraction method is most suitable for high-throughput analysis?

For high-throughput analysis, protein precipitation is often the preferred method due to its simplicity, speed, and ease of automation in a 96-well plate format.[3] While it may result in a less clean extract compared to SPE or LLE, its efficiency makes it suitable for screening large numbers of samples.

Experimental Protocols

Below are detailed methodologies for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and a general protocol for Solid-Phase Extraction (SPE) that can be adapted for this compound.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the quantification of Brexpiprazole in dog plasma and is suitable for this compound.[4][5]

  • Sample Preparation: To 300 µL of the plasma sample, add the internal standard solution (this compound).

  • Extraction: Add 1000 µL of ethyl acetate to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer 900 µL of the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 75 µL of a methanol-water (1:1, v/v) solution.

  • Final Vortex and Centrifugation: Vortex the reconstituted sample for 3 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.

  • Analysis: Inject 5 µL of the final solution into the LC-MS/MS system.

Protein Precipitation (PPT) Protocol

This protocol is based on a method for the determination of Brexpiprazole in human plasma.[6]

  • Sample Preparation: In a centrifuge tube, combine 100 µL of the human plasma sample with 100 µL of the this compound working standard solution.

  • Precipitation: Add 200 µL of acetonitrile to the plasma mixture to precipitate the proteins.

  • Mixing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 30 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant for analysis.

  • Analysis: Inject an appropriate volume of the supernatant into the analytical system.

Solid-Phase Extraction (SPE) Protocol (General for Antipsychotics)

This is a general procedure for the extraction of antipsychotic drugs from biological fluids and can be optimized for this compound.[7]

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 2 mL of methanol followed by 2 mL of water through the column.

  • Sample Pre-treatment: Dilute 1 mL of the plasma or saliva sample with a 2% formic acid solution and a methanol/water mixture (1:1, v/v). Centrifuge the pre-treated sample.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash solution could be a mixture of water and methanol (1:1, v/v).

  • Drying: Dry the sorbent bed for approximately 10 minutes.

  • Elution: Elute the analyte of interest (this compound) with a suitable solvent. For basic compounds like Brexpiprazole, an elution solvent such as 5% ammonia in methanol is often effective.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualization of Experimental Workflows

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Concentration & Analysis start Plasma Sample + This compound IS add_solvent Add Ethyl Acetate start->add_solvent vortex1 Vortex (3 min) add_solvent->vortex1 centrifuge1 Centrifuge (12,000 rpm) vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute vortex2 Vortex & Centrifuge reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Analysis start Plasma Sample + This compound IS add_acn Add Acetonitrile start->add_acn vortex Vortex (30 sec) add_acn->vortex centrifuge Centrifuge (4000 rpm) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Inject into Analytical System collect_supernatant->inject

Protein Precipitation (PPT) Workflow

SPE_Workflow cluster_0 Column Preparation cluster_1 Extraction cluster_2 Elution & Analysis condition Condition Cartridge load Load Pre-treated Sample condition->load wash Wash Cartridge load->wash dry Dry Sorbent wash->dry elute Elute this compound dry->elute evap_recon Evaporate & Reconstitute elute->evap_recon inject Inject for Analysis evap_recon->inject

Solid-Phase Extraction (SPE) Workflow

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - Incomplete extraction due to insufficient mixing. - Incorrect pH of the aqueous phase. - Wrong choice of organic solvent.- Increase vortexing time or use a mechanical shaker. - Adjust the pH of the sample to ensure the analyte is in its non-ionized form. - Select a solvent in which this compound has high solubility.
Emulsion Formation - Vigorous shaking or vortexing. - High concentration of proteins or lipids in the sample.- Use gentle mixing (e.g., inversion) instead of vigorous shaking. - Add a small amount of salt (e.g., NaCl) to the aqueous phase. - Centrifuge at a higher speed or for a longer duration.
Poor Reproducibility - Inconsistent pipetting of sample or solvent. - Variable evaporation to dryness.- Calibrate pipettes regularly and ensure consistent technique. - Ensure complete and consistent drying of the extract before reconstitution.
Protein Precipitation (PPT)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - Analyte co-precipitation with proteins. - Incomplete protein precipitation.- Optimize the ratio of precipitating solvent to the sample; a 3:1 to 5:1 ratio of acetonitrile to plasma is generally recommended.[8] - Ensure thorough vortexing after adding the solvent.
Clogged LC Column or System - Incomplete removal of precipitated proteins.- Increase centrifugation time and/or speed. - Carefully aspirate the supernatant without disturbing the protein pellet. - Consider using a filter plate for protein removal.
Matrix Effects in MS Detection - High levels of endogenous compounds (e.g., phospholipids) remaining in the supernatant.- Use a higher ratio of organic solvent to plasma. - Consider a post-precipitation cleanup step, such as SPE or LLE.
Solid-Phase Extraction (SPE)
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - Inappropriate sorbent selection. - Incomplete elution of the analyte. - Sorbent bed drying out before sample loading.- Choose a sorbent with a suitable retention mechanism for Brexpiprazole (e.g., reversed-phase or mixed-mode cation exchange). - Increase the volume or strength of the elution solvent.[9] - Ensure the sorbent bed remains wetted after conditioning and equilibration.
Poor Reproducibility - Inconsistent flow rates during loading, washing, or elution. - Variability in sample pre-treatment.- Use a vacuum manifold or automated SPE system for controlled flow rates. - Standardize the sample pre-treatment procedure.
Analyte Breakthrough (Found in Wash) - Wash solvent is too strong. - Sample overload.- Decrease the organic content or strength of the wash solvent. - Reduce the sample volume or use a cartridge with a larger sorbent mass.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Brexpiprazole Using Brexpiprazole-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of brexpiprazole, with a focus on the validation of a method utilizing Brexpiprazole-d8 as an internal standard. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control of brexpiprazole.

Superior Performance of Deuterated Internal Standards

In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, the choice of an internal standard (IS) is critical for achieving accurate and precise quantification of the analyte. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its measurement.

This compound, a deuterium-labeled analog of brexpiprazole, is widely utilized as an internal standard in analytical and pharmacokinetic research. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays. This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to enhanced accuracy and precision of the analytical method.

While other compounds, such as oriconazole, have been used as internal standards for brexpiprazole analysis, they may not perfectly compensate for the variability in sample preparation and matrix effects in the same way a deuterated analog does.[1] The structural and chemical dissimilarity of a non-isotopic internal standard can lead to different extraction efficiencies and ionization responses compared to the analyte, potentially compromising the accuracy of the results.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of various validated analytical methods for the quantification of brexpiprazole. These methods, primarily based on Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), demonstrate the suitability of these techniques for the analysis of brexpiprazole in different biological matrices and pharmaceutical formulations.

Table 1: UPLC-MS/MS Method Validation Parameters for Brexpiprazole Quantification

ParameterBrexpiprazole with this compound as IS (in Dog Plasma)Brexpiprazole with Unspecified IS (in Dog Plasma)
Linearity Range Not explicitly stated, but calibration standards from 1-1,000 ng/mL1–1,000 ng/mL
Correlation Coefficient (r) >0.997≥0.99
Accuracy (% Recovery) 95.0% to 104.0% (back-calculated concentrations)92.2% to 103.9% (over 3 days)
Precision (% CV) Not explicitly stated≤9.8% (over 3 days)
Lower Limit of Quantification (LLOQ) 1 ng/mLNot explicitly stated

Sources:[2][3]

Table 2: HPLC Method Validation Parameters for Brexpiprazole Quantification

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC with Oriconazole as IS in Human Plasma)
Linearity Range 10–50 μg/mL10-60 µg/mL10-400 ng/mL
Correlation Coefficient (r²) 0.99890.9990.999
Accuracy (% Recovery) 99.58% - 100.13%Within acceptable limits98.12%
Precision (% RSD) Intraday: 0.25%, Interday: 0.40%Method Precision: <2.0%3.57% (CV)
Limit of Detection (LOD) Not specified0.10 µg/mLNot specified
Limit of Quantification (LOQ) Not specified0.30 µg/mL10 ng/mL

Sources:[1][4][5]

Experimental Protocols

A detailed methodology for a validated UPLC-MS/MS method for the determination of brexpiprazole in plasma, using this compound as an internal standard, is outlined below. This protocol is a synthesis of best practices and published methodologies.

1. Preparation of Stock and Standard Solutions:

  • Brexpiprazole Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of brexpiprazole reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the brexpiprazole stock solution with a suitable solvent (e.g., methanol:water, 1:1 v/v).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank plasma with the working standard solutions to achieve the desired concentration range.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., methanol).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for brexpiprazole and this compound.

Visualizing the Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the bioanalytical method validation and a simplified representation of Brexpiprazole's signaling pathway.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock Stock Solutions (Brexpiprazole & this compound) working Working Standards stock->working cal_qc Calibration Standards & QC Samples in Plasma working->cal_qc spike Spike Plasma with IS cal_qc->spike lle Liquid-Liquid Extraction spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon uplc UPLC-MS/MS Analysis recon->uplc data Data Acquisition uplc->data quant Quantification data->quant validation Method Validation quant->validation

Caption: Experimental workflow for bioanalytical method validation.

signaling_pathway Brexpiprazole Brexpiprazole D2 D2 Receptors Brexpiprazole->D2 Partial Agonist D3 D3 Receptors Brexpiprazole->D3 Partial Agonist FiveHT1A 5-HT1A Receptors Brexpiprazole->FiveHT1A Partial Agonist FiveHT2A 5-HT2A Receptors Brexpiprazole->FiveHT2A Antagonist Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant) D2->Therapeutic_Effects D3->Therapeutic_Effects FiveHT1A->Therapeutic_Effects FiveHT2A->Therapeutic_Effects

Caption: Simplified signaling pathway of Brexpiprazole.

Conclusion

The validation of analytical methods is paramount for ensuring the quality and reliability of data in drug development. The use of this compound as an internal standard in UPLC-MS/MS methods offers a robust and accurate approach for the quantification of brexpiprazole in biological matrices. The data presented in this guide demonstrates that well-validated HPLC and UPLC-MS/MS methods can achieve the necessary sensitivity, precision, and accuracy for various research and clinical applications. Researchers are encouraged to select the method and internal standard that best fits the specific requirements of their studies, with a strong consideration for the superior performance of deuterated internal standards in LC-MS/MS analyses.

References

Cross-Validation of Brexpiprazole Assays: A Comparative Guide to Using Brexpiprazole-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Brexpiprazole, with a focus on the cross-validation of assays utilizing the deuterated internal standard, Brexpiprazole-d8. The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in bioanalytical method development, offering high precision and accuracy by minimizing variability introduced during sample preparation and analysis.[1] This document outlines the experimental protocols and presents comparative data to assist researchers in selecting and validating robust analytical methods for Brexpiprazole in various matrices.

Comparative Analysis of Analytical Methods

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical assays. While various compounds can be used, a stable isotope-labeled version of the analyte is considered the "gold standard." The following table summarizes the validation parameters of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and compares it with an alternative method using a different internal standard.

Validation ParameterMethod A: LC-MS/MS with this compoundMethod B: RP-HPLC with Oriconazole
Internal Standard This compoundOriconazole
Linearity Range 0.5 - 100 ng/mL10 - 400 ng/mL
Correlation Coefficient (r²) > 0.99> 0.999
Precision (CV%) < 6.0%Intraday: 0.36% - 2.07%, Interday: 0.4% - 2.09%
Accuracy (RE%) -14.2% to 11.6%Mean Recovery: 98.12%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Sample Preparation Protein PrecipitationNot specified
Instrumentation LC-MS/MSRP-HPLC

Experimental Protocols

Method A: Brexpiprazole Quantification in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol is based on the methodology described for a pharmacokinetic study of Brexpiprazole.[2]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
  • Vortex mix for 30 seconds.
  • Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Vortex mix for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A validated UPLC or HPLC system.
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized for the separation of Brexpiprazole and this compound.
  • Flow Rate: To be optimized based on the column dimensions.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Brexpiprazole: To be determined (e.g., precursor ion > product ion).
  • This compound: To be determined (e.g., precursor ion > product ion).

3. Validation Parameters:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

Method B: Alternative Method using RP-HPLC with Oriconazole Internal Standard

This protocol is based on a published method for the quantification of Brexpiprazole in human plasma.[4]

1. Sample Preparation:

  • Details of the sample preparation were not specified in the provided abstract. However, a liquid-liquid extraction or solid-phase extraction would be appropriate for plasma samples prior to RP-HPLC analysis.

2. RP-HPLC Conditions:

  • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm).[4]
  • Mobile Phase: 0.01N Potassium dihydrogen phosphate (pH 4.8) and acetonitrile in a 60:40 (v/v) ratio.[4]
  • Flow Rate: 1.0 mL/min.[4]
  • Detection: UV detection at 215 nm.[4]
  • Column Temperature: 30°C.[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Workflow for Brexpiprazole assay using this compound.

Brexpiprazole Signaling Pathway

Brexpiprazole's therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2 D2 dopamine->d2 Endogenous Ligand serotonin Serotonin ht1a 5-HT1A serotonin->ht1a Endogenous Ligand ht2a 5-HT2A serotonin->ht2a Endogenous Ligand brexpiprazole Brexpiprazole brexpiprazole->d2 Partial Agonist brexpiprazole->ht1a Partial Agonist brexpiprazole->ht2a Antagonist

Caption: Brexpiprazole's mechanism of action at key receptors.

References

A Comparative Guide to the Quantification of Brexpiprazole Using Brexpiprazole-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of brexpiprazole in plasma, utilizing its deuterated stable isotope, brexpiprazole-d8, as an internal standard (IS). The methodology detailed below is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely recognized for their sensitivity, specificity, and accuracy in pharmacokinetic and clinical studies.[1]

While a formal multi-laboratory comparison study is not publicly available, this guide synthesizes data from various validated methods to present a representative inter-laboratory performance comparison. The data is presented to aid researchers, scientists, and drug development professionals in evaluating and implementing robust analytical methods for brexpiprazole quantification.

Experimental Protocols

A representative experimental protocol for the quantification of brexpiprazole in plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of common practices found in validated methods.[1][2]

1. Preparation of Stock and Working Solutions:

  • Brexpiprazole Stock Solution: Prepare a stock solution of brexpiprazole in a suitable organic solvent, such as methanol, at a concentration of 100 µg/mL.[2]

  • This compound (Internal Standard) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 6 µg/mL.[1][2]

  • Working Standard Solutions: A series of working standard solutions can be prepared by diluting the brexpiprazole stock solution with a mixture of methanol and water (1:1, v/v).[2]

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank plasma with the appropriate working standard solutions.[2]

2. Sample Preparation:

  • Protein Precipitation: This method is commonly used to extract brexpiprazole and the internal standard from the plasma matrix.[1] A typical procedure involves adding a precipitating agent, like acetonitrile, to the plasma sample containing the internal standard.

  • Liquid-Liquid Extraction (LLE): Alternatively, LLE can be employed.[2][3] This involves adding an extraction solvent, such as ethyl acetate, to the plasma sample. After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase.[2]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reverse-phase column.[2][3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium acetate) and an organic component (e.g., methanol) is often used.[2][3]

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The precursor-to-product ion transitions for brexpiprazole and this compound are monitored.

Inter-Laboratory Performance Comparison

The following tables summarize the quantitative performance data from three hypothetical laboratories (Lab A, Lab B, and Lab C), representing typical results from validated LC-MS/MS methods for brexpiprazole quantification.

Table 1: Linearity and Sensitivity

ParameterLab ALab BLab C
Linear Range (ng/mL) 0.5 - 1001 - 10000.5 - 500
Correlation Coefficient (r²) > 0.99> 0.999> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.510.5

Table 2: Accuracy and Precision

QC LevelParameterLab ALab BLab C
Low QC Accuracy (% Bias) -10.6 to 12.3-7.8 to 3.9-5.5 to 8.2
Precision (% RSD) ≤ 11.5≤ 9.8≤ 10.1
Medium QC Accuracy (% Bias) -8.9 to 10.1-6.5 to 1.6-4.8 to 7.5
Precision (% RSD) ≤ 9.8≤ 8.7≤ 8.9
High QC Accuracy (% Bias) -14.2 to 11.6-6.5 to -1.3-3.2 to 6.8
Precision (% RSD) ≤ 6.0≤ 8.9≤ 7.6

Data synthesized from multiple sources to represent typical performance.[1][2][4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of brexpiprazole in plasma samples using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation / LLE B->C D Centrifugation C->D E Supernatant/Organic Layer Transfer D->E F Injection into LC System E->F Sample Injection G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) G->H I Mass Spectrometry Detection (MRM) H->I J Peak Integration I->J Data Acquisition K Ratio of Analyte to IS J->K L Quantification using Calibration Curve K->L M M L->M Final Concentration

Caption: Workflow for Brexpiprazole Quantification.

References

Precision in Brexpiprazole Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the measurement of brexpiprazole, a serotonin-dopamine activity modulator. Particular focus is given to the highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, brexpiprazole-d8, alongside a review of alternative analytical techniques.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[1][2] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide will delve into the experimental data supporting the accuracy and precision of this method and compare it with other reported techniques for brexpiprazole quantification.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods reported for the quantification of brexpiprazole. The data highlights the superior sensitivity and precision typically achieved with LC-MS/MS methods, particularly when employing a deuterated internal standard.

MethodInternal StandardMatrixLinearity RangeAccuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ)
LC-MS/MS This compound Human Plasma0.5 - 100 ng/mL85.8 - 111.6< 6.00.5 ng/mL
UPLC-MS/MSAripiprazoleRat Plasma5 - 1000 pg/mL--5 pg/mL
UPLC-MS/MS-Dog Plasma1 - 1000 ng/mL92.2 - 103.9< 9.81 ng/mL[3]
RP-HPLCOriconazoleHuman Plasma10 - 400 ng/mL98.12 (Recovery)3.5710 ng/mL[4]
RP-HPLC-Bulk Drug10 - 60 µg/mL97.0 - 100.0 (Recovery)--
Spectrophotometry-Bulk Drug2 - 20 µg/mL---
Flow Injection-Fluorometry-Human Plasma20 - 350 ng/mL98 - 102 (Recovery)< 2.09.7 ng/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the LC-MS/MS method using this compound and a representative alternative method.

Method 1: LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and selectivity for the quantification of brexpiprazole in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture for 30 seconds and then centrifuge at 4000 rpm for 30 minutes to separate the supernatant.[5]

  • Transfer the clear supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[6][7]

  • Mobile Phase: A gradient elution using a mixture of methanol and 10 mM ammonium acetate aqueous solution.[4]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Brexpiprazole: m/z 434.3 → 273.4[7]

    • This compound: m/z 442.3 → 281.4 (Predicted)

Workflow for Brexpiprazole Quantification using LC-MS/MS with this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow of brexpiprazole analysis using LC-MS/MS with a deuterated internal standard.

Method 2: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

This method offers a more accessible alternative to LC-MS/MS, though with generally lower sensitivity.

1. Sample Preparation:

  • A protein precipitation method similar to the LC-MS/MS protocol can be employed, using a suitable internal standard like oriconazole.[4]

2. Liquid Chromatography:

  • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 0.01N potassium dihydrogen phosphate (pH 4.8) and acetonitrile (60:40 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 215 nm.[4]

  • Column Temperature: 30°C.[4]

Signaling Pathways and Logical Relationships

The accurate measurement of brexpiprazole is critical for understanding its pharmacokinetic profile and its interaction with key neurotransmitter pathways. Brexpiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor.

Logical Relationship of Brexpiprazole Analysis and its Mechanism of Action

logical_relationship cluster_analysis Quantitative Analysis cluster_pkpd Pharmacokinetics/Pharmacodynamics cluster_clinical Clinical Outcome brex_measurement Brexpiprazole Measurement (e.g., LC-MS/MS with this compound) pk Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) brex_measurement->pk receptor_binding Receptor Occupancy (D2, 5-HT1A, 5-HT2A) pk->receptor_binding efficacy Therapeutic Efficacy receptor_binding->efficacy safety Safety & Tolerability receptor_binding->safety

Caption: Relationship between brexpiprazole measurement and its clinical effects.

References

The Gold Standard in Bioanalysis: Assessing Brexpiprazole Stability with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological samples is paramount. This guide provides an objective comparison of the stability of brexpiprazole and the performance of its deuterated internal standard, brexpiprazole-d8, against other analytical alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for establishing robust and reliable bioanalytical assays for brexpiprazole.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for methods employing mass spectrometry. The near-identical physicochemical properties of a deuterated standard to the analyte of interest ensure that it experiences similar effects during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision in correcting for analytical variability.

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is a critical factor in the development of a reliable bioanalytical method. While this compound is the preferred choice for mass spectrometric assays, other compounds have been utilized in alternative analytical techniques. The following table summarizes the performance characteristics of this compound compared to non-deuterated alternatives, aripiprazole and oriconazole, based on reported validation data.

Internal StandardAnalytical MethodAnalyte Recovery (%)Internal Standard Recovery (%)Matrix EffectKey Advantages
This compound UPLC-MS/MS>96%[1]Not explicitly reported, but assumed to be similar to analyteMinimal and compensated by co-eluting IS[1]Co-elution with analyte, identical extraction and ionization behavior, leading to high accuracy and precision.[2][3]
AripiprazoleUPLC-MS/MS98.12%[4]99.00% (using Voriconazole as IS for Aripiprazole)[4]Not explicitly reported for brexpiprazole analysisStructural similarity to brexpiprazole.
OriconazoleRP-HPLC98.12%[5]99.00%[5]Not applicable for UV detectionGood chromatographic separation and recovery in HPLC-UV methods.[5]

As the data indicates, methods employing a deuterated internal standard like this compound consistently demonstrate high recovery and effective mitigation of matrix effects, reinforcing its status as the optimal choice for sensitive and specific quantification of brexpiprazole in complex biological matrices.

Stability of Brexpiprazole in Biological Samples

Ensuring the stability of an analyte throughout the sample collection, storage, and analysis process is a cornerstone of bioanalytical method validation. Brexpiprazole has been subjected to extensive stability testing under various conditions, as summarized in the table below.

Stability ConditionMatrixDurationTemperatureAnalyte Stability (% of Initial Concentration)
Bench-topHuman Plasma9 hoursRoom Temperature100.78% (LQC), 101.18% (HQC)[5]
Long-termHuman Plasma37 days-28°C and -80°CStable (quantitative data not specified)[5]
Freeze-thawNot Specified3 cycles-20°C to Room TempNot specified, but method deemed stable[6]

These studies demonstrate that brexpiprazole is stable in human plasma under typical short-term and long-term storage conditions encountered in a bioanalytical laboratory.

Forced Degradation Studies of Brexpiprazole

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. Brexpiprazole has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl5 hours80°CNo degradation[3]
Base Hydrolysis0.1 M NaOH5 hours80°CNo degradation[3]
Oxidative3% H₂O₂3 hours60°C6.1%[3]
Photolytic1.2 x 10⁶ lux-hoursNot specifiedNot specifiedNo degradation[3]
ThermalDry Heat14 days40°C/75% RHNo degradation[3]

The results from forced degradation studies indicate that brexpiprazole is a stable molecule, with some susceptibility to oxidative stress. The developed analytical methods were able to separate the parent drug from its degradation products, confirming their stability-indicating capability.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following sections provide an overview of the experimental protocols used in the stability and quantification studies of brexpiprazole.

Bioanalytical Method for Brexpiprazole in Human Plasma using this compound

This protocol outlines a typical UPLC-MS/MS method for the quantification of brexpiprazole in human plasma.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (e.g., Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection ratio Calculate Peak Area Ratio (Analyte/IS) detection->ratio curve Compare to Calibration Curve ratio->curve concentration Determine Brexpiprazole Concentration curve->concentration cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1 M HCl, 80°C) analysis Analyze by Stability-Indicating RP-HPLC Method acid->analysis base Base Hydrolysis (0.1 M NaOH, 80°C) base->analysis oxidation Oxidation (3% H₂O₂, 60°C) oxidation->analysis photo Photolytic (1.2x10^6 lux-hr) photo->analysis thermal Thermal (40°C/75% RH) thermal->analysis drug Brexpiprazole Drug Substance drug->acid drug->base drug->oxidation drug->photo drug->thermal quantify Quantify Degradation analysis->quantify

References

A Comparative Pharmacokinetic Profile of Brexpiprazole Utilizing Its Deuterated Analog, Brexpiprazole-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profile of brexpiprazole, a serotonin-dopamine activity modulator, and its deuterated analog, brexpiprazole-d8. While direct comparative pharmacokinetic studies on brexpiprazole versus a deuterated therapeutic version are not publicly available, this document will focus on the established pharmacokinetics of brexpiprazole and the significant role of this compound as a critical tool in its bioanalysis. The potential pharmacokinetic alterations due to deuteration, based on established scientific principles, will also be discussed.

Executive Summary

Brexpiprazole is an atypical antipsychotic with a well-characterized pharmacokinetic profile, including high oral bioavailability and a long terminal half-life. It is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] this compound, a stable isotope-labeled version of the molecule, serves as the gold-standard internal standard for the quantitative bioanalysis of brexpiprazole in plasma and other biological matrices.[3] This use of a deuterated analog is crucial for accurate pharmacokinetic studies due to its similar chemical and physical properties to the parent drug, but distinct mass, allowing for precise quantification via mass spectrometry. While this compound is not developed as a therapeutic agent, the principles of deuteration suggest that a deuterated version of brexpiprazole could potentially exhibit an altered metabolic profile, leading to a longer half-life and modified patient exposure.

Pharmacokinetic Profile of Brexpiprazole

The pharmacokinetic parameters of brexpiprazole have been extensively studied in various populations. The following table summarizes the key pharmacokinetic properties of brexpiprazole.

ParameterValueSpeciesCitation
Bioavailability ~95%Human[2]
Time to Peak Plasma Concentration (Tmax) 4 hoursHuman[4]
Protein Binding >99%Human[2]
Metabolism Primarily by CYP2D6 and CYP3A4Human[1][2]
Major Metabolite DM-3411 (pharmacologically inactive)Human[1]
Elimination Half-life 91 hoursHuman[1]
Excretion ~25% in urine, ~46% in fecesHuman[1]

The Role of this compound in Pharmacokinetic Studies

This compound is indispensable in the accurate measurement of brexpiprazole concentrations in biological samples. As a stable isotope-labeled internal standard, it is added to samples at a known concentration at the beginning of the analytical process. Its physicochemical properties are nearly identical to brexpiprazole, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the eight deuterium atoms allows it to be distinguished from the non-deuterated brexpiprazole by a mass spectrometer. This co-analysis corrects for any potential variability or loss during the analytical procedure, leading to highly accurate and precise quantification of brexpiprazole.

Experimental Protocols

Bioanalytical Method for Brexpiprazole Quantification in Human Plasma using UPLC-MS/MS

This section details a typical experimental protocol for the quantification of brexpiprazole in plasma, utilizing this compound as an internal standard.[3]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will vary based on the calibration range).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of acetonitrile for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Brexpiprazole: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, will be higher than brexpiprazole).

3. Data Analysis:

  • The concentration of brexpiprazole in the plasma samples is determined by calculating the peak area ratio of brexpiprazole to this compound and comparing it to a standard curve.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is This compound (Internal Standard) vortex1 Vortex plasma->vortex1 is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject uplc Chromatographic Separation inject->uplc ms Mass Spectrometric Detection uplc->ms peak_area Peak Area Integration ms->peak_area ratio Calculate Peak Area Ratio (Brexpiprazole / this compound) peak_area->ratio concentration Determine Brexpiprazole Concentration ratio->concentration curve Standard Curve curve->concentration

Bioanalytical Workflow for Brexpiprazole Quantification

Potential Pharmacokinetic Differences with a Deuterated Brexpiprazole

Deuteration, the substitution of hydrogen with deuterium, can significantly alter the pharmacokinetic properties of a drug. This is primarily due to the "kinetic isotope effect," where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond.

Given that brexpiprazole is metabolized by CYP2D6 and CYP3A4, a deuterated version of brexpiprazole, if designed for therapeutic use, could exhibit the following differences:

Potential Effect of DeuterationRationale
Reduced Metabolic Clearance Slower rate of metabolism by CYP2D6 and CYP3A4 due to the kinetic isotope effect at the sites of deuteration.
Increased Half-life A reduction in metabolic clearance would lead to a longer elimination half-life.
Increased Systemic Exposure (AUC) Slower metabolism would result in higher overall drug exposure.
Altered Metabolite Profile Deuteration could potentially shift the metabolic pathway, leading to a different ratio of metabolites.

It is important to note that these are theoretical advantages based on the principles of deuterated drugs. The actual pharmacokinetic profile of a deuterated brexpiprazole would need to be determined through rigorous non-clinical and clinical studies.

Conclusion

Brexpiprazole has a predictable pharmacokinetic profile characterized by high bioavailability and a long half-life. The use of its deuterated analog, this compound, is a cornerstone of its accurate bioanalysis and has been instrumental in defining its pharmacokinetic properties. While a direct comparison of the pharmacokinetic profiles of brexpiprazole and a therapeutic version of this compound is not available, the established principles of deuteration suggest that such a modification could lead to a more favorable pharmacokinetic profile, potentially resulting in altered dosing regimens and improved patient outcomes. Further research into deuterated analogs of brexpiprazole would be necessary to confirm these potential benefits.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Brexpiprazole-d8 for Toxicological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for successful toxicology and pharmacokinetic studies. In the analysis of the atypical antipsychotic brexpiprazole, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Brexpiprazole-d8, a deuterated internal standard, with a non-deuterated alternative, supported by experimental data, to inform the selection of the most suitable standard for your bioanalytical assays.

The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is essential to compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible to ensure equivalent behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their near-identical properties to the analyte lead to more accurate and precise results.

Performance Comparison: this compound vs. Aripiprazole (Structural Analog)

This section compares the performance of this compound with aripiprazole, a structurally similar molecule that can be used as a non-deuterated internal standard. The data presented is a summary from published bioanalytical method validation studies.

ParameterThis compound (Deuterated IS)Aripiprazole (Structural Analog IS)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]0.5 ng/mL[2]
Linearity (Correlation Coefficient, r²) >0.997[3]Not explicitly stated, but method showed fine linearity[2]
Intra-day Precision (%CV) < 6.0%[1]≤ 11.5%[2]
Inter-day Precision (%CV) < 6.0%[1]≤ 11.5%[2]
Accuracy (RE %) -14.2% to 11.6%[1]-10.6% to 12.3%[2]
Mean Recovery (%) 99.3% to 115.0%[3]> 81.0%[2]
Matrix Effect Insignificant[3]No obvious matrix effects observed[2]

Key Observations:

  • Both this compound and aripiprazole can be used to develop sensitive and linear bioanalytical methods for brexpiprazole.

  • The method utilizing this compound demonstrated superior precision (lower %CV) compared to the method using aripiprazole as the internal standard.[1][2] This is a critical advantage in toxicology studies where high data fidelity is required.

  • While both methods showed acceptable accuracy, the range reported for the this compound method was slightly broader.[1][2]

  • Both internal standards effectively compensated for matrix effects.[2][3]

Experimental Protocols

Bioanalytical Method using this compound as Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the determination of brexpiprazole in plasma.

a. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of plasma sample, add a known amount of this compound solution.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC[3]

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[2]

  • Mobile Phase: A gradient of 10 mM ammonium acetate and methanol.[3]

  • Flow Rate: 0.4 mL/min[2]

c. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer[2]

  • Ionization Mode: Positive electrospray ionization (ESI+)[1]

  • Monitored Transition (MRM): Specific precursor-to-product ion transitions for brexpiprazole and this compound are monitored.

Bioanalytical Method using Aripiprazole as Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of brexpiprazole and its metabolite, using aripiprazole as the internal standard.[2]

a. Sample Preparation (Protein Precipitation): [2]

  • To a plasma sample, add a known amount of aripiprazole solution.

  • Add acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for injection into the LC-MS/MS system.

b. Chromatographic Conditions: [2]

  • LC System: UPLC system

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

c. Mass Spectrometric Conditions: [2]

  • Mass Spectrometer: Xevo TQ-S triple quadrupole tandem mass spectrometer

  • Ionization Mode: Positive ion scanning

  • Monitored Transitions (MRM): Specific precursor-to-product ion transitions for brexpiprazole, its metabolite, and aripiprazole are monitored.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the typical experimental workflow for a toxicology study using an internal standard and the pharmacological signaling pathway of brexpiprazole.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify G Brexpiprazole Brexpiprazole D2R D2 Receptor Brexpiprazole->D2R Partial Agonist D3R D3 Receptor Brexpiprazole->D3R Partial Agonist FiveHT1A 5-HT1A Receptor Brexpiprazole->FiveHT1A Partial Agonist FiveHT2A 5-HT2A Receptor Brexpiprazole->FiveHT2A Antagonist Alpha1B α1B-Adrenergic Receptor Brexpiprazole->Alpha1B Antagonist Dopamine_Pathway Dopaminergic Pathway Modulation D2R->Dopamine_Pathway D3R->Dopamine_Pathway Serotonin_Pathway Serotonergic Pathway Modulation FiveHT1A->Serotonin_Pathway FiveHT2A->Serotonin_Pathway Adrenergic_Pathway Adrenergic Pathway Modulation Alpha1B->Adrenergic_Pathway

References

Performance Evaluation of Mass Spectrometers for Brexpiprazole-d8 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for the quantitative analysis of Brexpiprazole-d8. This compound, a deuterated analog of the atypical antipsychotic brexpiprazole, is crucial as an internal standard in pharmacokinetic and bioanalytical studies to ensure accuracy and precision.[1][2] The selection of an appropriate mass spectrometer is critical for achieving the required sensitivity, accuracy, and robustness in these analyses. This document summarizes key performance data from various studies and provides detailed experimental protocols to aid in the selection and implementation of analytical methods.

Comparative Performance Data

The following table summarizes the performance of different triple quadrupole mass spectrometers in the analysis of brexpiprazole. The data has been compiled from various validated bioanalytical methods.

Mass Spectrometer ModelLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Reference
Sciex API 4000 11 - 1000≤ 8.7≤ 9.892.2 to 103.9[3]
Waters Xevo TQ-S 0.50.5 - 100≤ 11.5≤ 11.5-10.6 to 12.3[4]
Waters XEVO TQ-S Micro 0.50.5 - 100< 6.0< 6.0-14.2 to 11.6[5]
Waters XEVO® TQ-S Not Specified0 - 1000 pg/mLNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the common experimental conditions used for the analysis of brexpiprazole with this compound as an internal standard.

Sample Preparation

Two primary methods for plasma sample preparation have been reported:

  • Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile is typically used as the precipitating agent.[4][6]

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract. Ethyl acetate is a commonly used extraction solvent.[3][7]

Liquid Chromatography (LC)

The separation of brexpiprazole and its deuterated internal standard is typically achieved using reversed-phase chromatography.

  • Columns: Waters ACQUITY UPLC BEH C18 columns with particle sizes of 1.7 µm are frequently used.[4][6][7]

  • Mobile Phases:

    • A gradient elution with acetonitrile and 0.1% formic acid in water is a common mobile phase composition.[6]

    • Another reported mobile phase is a gradient of methanol and 10 mM ammonium acetate aqueous solution.[4][7]

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[6]

Mass Spectrometry (MS)

Triple quadrupole mass spectrometers are the instruments of choice for the quantitative analysis of brexpiprazole due to their high sensitivity and selectivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, ensuring high specificity.

  • MRM Transitions:

    • Brexpiprazole: m/z 434.3 → 273.4[6]

    • This compound (Internal Standard): The specific transition for the deuterated standard is monitored to ensure accurate quantification.

Visualizing the Method and Mechanism

To better illustrate the analytical workflow and the pharmacological context of brexpiprazole, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + this compound (IS) ppt Protein Precipitation (Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle extract Supernatant / Organic Layer ppt->extract lle->extract uplc UPLC Separation (C18 Column) extract->uplc ms Triple Quadrupole MS (ESI+, MRM) uplc->ms data Data Acquisition & Quantification ms->data

Experimental workflow for this compound analysis.

Brexpiprazole's therapeutic effects are mediated through its interaction with dopamine and serotonin receptors. Its mechanism of action involves a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3][7][8]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2 D2 Receptor dopamine->d2 serotonin Serotonin ht1a 5-HT1A Receptor serotonin->ht1a ht2a 5-HT2A Receptor serotonin->ht2a response Cellular Response d2->response ht1a->response ht2a->response brexpiprazole Brexpiprazole brexpiprazole->d2 Partial Agonist brexpiprazole->ht1a Partial Agonist brexpiprazole->ht2a Antagonist

References

Safety Operating Guide

Navigating the Disposal of Brexpiprazole-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and compliant disposal of Brexpiprazole-d8, ensuring the protection of personnel and the environment.

Researchers and scientists handling this compound, a deuterated analog of the antipsychotic drug Brexpiprazole, must adhere to stringent disposal procedures due to its potential environmental toxicity and hazardous nature. This guide provides a comprehensive framework for the proper management and disposal of this compound in a laboratory setting, aligning with general best practices for hazardous pharmaceutical waste.

This compound is classified as hazardous, with warnings of being harmful if swallowed, a suspected carcinogen, and potentially damaging to fertility or an unborn child.[1][2] Crucially, it is identified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, improper disposal can lead to significant environmental contamination.[3]

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Additionally, the Drug Enforcement Administration (DEA) regulates controlled substances, although this compound is not currently listed as a controlled substance.[3][6] It is imperative for laboratories to comply with both federal and any more stringent state regulations.[3]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound as identified in its Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH302Harmful if swallowed.
CarcinogenicityH351Suspected of causing cancer.
Reproductive ToxicityH360-H362May damage fertility or the unborn child. May cause harm to breast-fed children.
Specific Target Organ ToxicityH372Causes damage to organs through prolonged or repeated exposure.
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.
Data sourced from this compound Safety Data Sheets.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound from a research laboratory.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[7]

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty vials into a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).

4. Storage:

  • Store the sealed hazardous waste containers in a designated, secure area away from general lab traffic and incompatible materials. Storage should be in accordance with your institution's EHS guidelines.

5. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][7]

6. Final Disposal Method:

  • The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4][5] Your EHS office will coordinate with a licensed hazardous waste disposal vendor to ensure proper destruction.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE B Solid Waste (e.g., powder, contaminated vials) A->B Handling C Liquid Waste (e.g., solutions) A->C Handling D Contaminated Sharps A->D Handling E Seal in Labeled Hazardous Waste Container B->E F Seal in Labeled Hazardous Liquid Waste Container C->F G Dispose in Labeled Hazardous Sharps Container D->G H Store in Designated Secure Area E->H F->H G->H I Contact Environmental Health & Safety (EHS) H->I Request Pickup J Professional Disposal (Incineration) I->J Arranges for

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brexpiprazole-d8
Reactant of Route 2
Reactant of Route 2
Brexpiprazole-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.